Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1160264-85-6
Role: Critical Intermediate for Neurokinin-3 (NK3) Antagonist Synthesis (Talnetant)
Executive Summary
This technical guide analyzes 2-(3-butoxyphenyl)quinoline-4-carbonyl chloride, a highly reactive electrophilic intermediate used primarily in the synthesis of Talnetant (SB-223412) . As a Senior Application Scientist, I have structured this document to move beyond simple property listing. We will explore the causality of its synthesis, the mechanistic rigor required for its handling, and the self-validating protocols necessary to ensure its purity in high-stakes drug development.
The compound represents the "activated" form of the quinoline-4-carboxylic acid pharmacophore, designed to undergo rapid nucleophilic acyl substitution with chiral amines to construct the final amide bond characteristic of high-affinity NK3 antagonists [1, 2].
Part 1: Chemical Architecture & Significance
Structural Logic
The molecule consists of a quinoline core substituted at the 2-position with a 3-butoxyphenyl group and at the 4-position with a carbonyl chloride moiety.
Quinoline Core: Provides the rigid scaffold necessary for π-π stacking interactions within the hydrophobic pocket of the NK3 receptor [3].
3-Butoxy Chain: A lipophilic tail that improves blood-brain barrier (BBB) penetration and receptor affinity.
Carbonyl Chloride (
): The "warhead." Unlike its stable carboxylic acid precursor, this functional group is highly susceptible to nucleophilic attack, allowing for mild coupling conditions with steric-hindered amines without the need for exogenous coupling reagents (like HATU or EDC) that can complicate purification.
Physiochemical Properties (Predicted)
Property
Value / Description
Context
Molecular Formula
-
Molecular Weight
339.82 g/mol
-
Appearance
Off-white to yellow solid
Color deepens upon hydrolysis (HCl formation).
Reactivity
High (Moisture Sensitive)
Rapidly hydrolyzes to parent acid and HCl gas.
Solubility
DCM, THF, Toluene
Reacts violently with protic solvents (MeOH, ).
Part 2: Synthesis Protocol (The "Make")
Objective: Convert 2-(3-butoxyphenyl)quinoline-4-carboxylic acid to the acid chloride (CAS 1160264-85-6) using Thionyl Chloride (
).
The Protocol
Note: This reaction relies on entropy-driven equilibrium. The generation of gaseous byproducts drives the reaction to completion.[1]
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than alone, accelerating the conversion of the carboxylic acid [4].
Reflux: Heat to reflux (
) for 2-4 hours.
Endpoint: Evolution of
and gas ceases. The solution should become homogenous.
Isolation: Evaporate excess
under reduced pressure (rotary evaporator).
Chase Step: Add dry toluene and re-evaporate (2x). Reason: This azeotropically removes trace thionyl chloride, which would otherwise react with the amine in the next step to form impurities.
Product: The residue is the crude acid chloride (CAS 1160264-85-6), usually used immediately without chromatographic purification due to instability.
Visualization: Synthesis & Mechanism
The following diagram illustrates the transformation logic and the critical role of gas evolution.
Figure 1: Synthesis pathway driven by entropy. The escape of sulfur dioxide and hydrogen chloride gas renders the reaction effectively irreversible.
Part 3: Application in Drug Discovery (The "Use")
Objective: Synthesis of Talnetant via Schotten-Baumann or Anhydrous Coupling.
The primary utility of CAS 1160264-85-6 is its reaction with (S)-1-phenylpropylamine to form the amide bond.
) or Diisopropylethylamine (DIPEA). Reason: Scavenges the HCl generated during the reaction to prevent protonation of the amine nucleophile.
Protocol (Anhydrous Conditions)
Dissolution: Dissolve the freshly prepared acid chloride in anhydrous Dichloromethane (DCM).
Addition: Cool to
. Add (S)-1-phenylpropylamine (1.1 eq) and (2.0 eq).
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
Workup: Wash with dilute
(removes unreacted amine), then (removes unreacted acid), then Brine.
Result: Crude Talnetant, ready for recrystallization.
Visualization: The Talnetant Coupling
Figure 2: Convergent synthesis of Talnetant. The acid chloride acts as the electrophilic partner for the chiral amine.
Part 4: Quality Control & Self-Validating Systems
Direct analysis of acid chlorides by LC-MS is prone to error because moisture in the mobile phase hydrolyzes the compound back to the acid, leading to false negatives.
The Derivatization Method (Standard of Procedure)
To validate the purity of CAS 1160264-85-6, you must convert it to a stable methyl ester before injection.
Sampling: Take 10 mg of the acid chloride product.
Quench: Dissolve immediately in 1 mL of dry Methanol (MeOH) .
Reaction:
Analysis: Inject this solution into the HPLC/UPLC.
Interpretation:
Peak A (Methyl Ester): Represents the active acid chloride content.
Peak B (Carboxylic Acid): Represents material that had already hydrolyzed before the quench (impurity).
Spectroscopic data (NMR, IR, MS) for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
This guide serves as a technical reference for the characterization and handling of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride , a critical electrophilic intermediate often utilized in the synthesis of NK3 receptor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the characterization and handling of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride , a critical electrophilic intermediate often utilized in the synthesis of NK3 receptor antagonists (e.g., analogues of Talnetant or Osanetant).
Due to the high reactivity of the acyl chloride moiety, this guide prioritizes in-situ characterization and comparison against its stable precursor, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.
[1]
Executive Summary & Chemical Identity
This compound is a quinoline-based scaffold featuring a lipophilic butoxy tail and a reactive acid chloride "warhead."[1] It is primarily generated in situ via the reaction of the corresponding carboxylic acid with thionyl chloride (
Appearance: Yellow to off-white solid (highly moisture sensitive).[1]
Solubility: Soluble in DCM,
, THF (anhydrous).[1] Reacts violently with water/alcohols.[1]
Spectroscopic Data Profile
A. Infrared Spectroscopy (FT-IR)
Rationale:[1][2] IR is the fastest method to confirm the conversion of the carboxylic acid precursor to the acid chloride.[1] The disappearance of the broad -OH stretch and the shift of the carbonyl frequency are diagnostic.[1]
Success Indicator. Presence indicates incomplete reaction or hydrolysis.[1]
B. Mass Spectrometry (MS)
Rationale: Low-resolution MS (ESI/APCI) in positive mode is challenging due to hydrolysis.[1] Analysis is typically performed by quenching a small aliquot with methanol to form the methyl ester, or by observing the isotope pattern in inert conditions.[1]
Result: You should observe the Methyl Ester peak (M+ = 335) quantitatively, with <5% of the original Acid (M+ = 321).[1]
Scientific Grounding & Causality[1]
The Pfitzinger Reaction Context
The quinoline core is typically constructed via the Pfitzinger reaction, condensing Isatin with 3-Butoxyacetophenone under basic conditions (KOH/EtOH) [1]. The resulting carboxylic acid is the stable "shelf" compound.[1]
The Acid Chloride Shift
The conversion from
to replaces the hydroxyl group with a highly electronegative chlorine atom.[1]
IR Effect: The
bond strengthens due to the inductive withdrawal of electron density by Chlorine, raising the vibrational frequency from ~1700 to ~1780 .[1]
NMR Effect: The anisotropy of the carbonyl group changes.[1] The H3 proton (on the quinoline ring) typically shifts downfield (deshielding) due to the proximity of the highly electron-deficient carbonyl carbon [2].[1]
References
Shvekhgeimer, M. G. A. (2004).[1][7] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.[1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] [1]
Giardina, G. A., et al. (1997).[1] Discovery of the Non-Peptide Tachykinin NK3 Receptor Antagonist SB 223412 (Talnetant).[1] Journal of Medicinal Chemistry, 40(12), 1794-1807.[1]
Mechanistic Profiling of 2-Phenylquinoline Derivatives in Oncology
Executive Summary: The Polypharmacological Scaffold The 2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to exert pleiotropic effects on cancer cell physio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Polypharmacological Scaffold
The 2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to exert pleiotropic effects on cancer cell physiology.[1] Unlike "magic bullet" therapies designed for a single target, 2-phenylquinoline derivatives often function as multi-target directed ligands (MTDLs) . Their planar aromatic architecture facilitates DNA intercalation and G-quadruplex stabilization, while specific side-chain modifications allow for high-affinity binding to the colchicine site of tubulin or the zinc-binding domain of histone deacetylases (HDACs).
This guide dissects the three primary mechanisms of action (MOA) validated in current literature: Topoisomerase II inhibition , Tubulin depolymerization , and G-quadruplex stabilization , providing the experimental framework required to validate these pathways in vitro.
Structural Basis of Action (SAR)
The biological activity of 2-phenylquinoline is governed by strict Structure-Activity Relationships (SAR). Understanding these is prerequisite to interpreting mechanistic data.
Structural Region
Modification
Mechanistic Consequence
C-2 Position
Phenyl Ring
Essential for lipophilicity and "edge-to-face" interactions with hydrophobic pockets in Tubulin and Kinases.
Enhances DNA intercalation and G-quadruplex stabilization via electrostatic interaction with phosphate backbones.
C-6/C-7 Position
Bulky Alkoxy Groups
Increases affinity for the Colchicine binding site on -tubulin; correlates with cytotoxicity.
Primary Mechanisms of Action
Mechanism A: Topoisomerase II
"Poisoning"
2-Phenylquinoline derivatives act as Topoisomerase II poisons rather than catalytic inhibitors. They stabilize the cleavable complex (DNA-Topo II), preventing the religation of DNA strands. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA Damage Response (DDR).
Key Event: Phosphorylation of H2AX (
-H2AX) and activation of ATM/ATR kinases.
Outcome: G2/M cell cycle arrest followed by apoptosis if repair fails.
Mechanism B: Tubulin Depolymerization
Derivatives with specific lipophilic substitutions (e.g., trimethoxyphenyl moieties) bind to the colchicine site at the interface of
- and -tubulin.
Action: Steric hindrance prevents the polymerization of tubulin dimers into microtubules.
Consequence: Disruption of the mitotic spindle, leading to "mitotic catastrophe" and arrest in the M-phase.
Mechanism C: G-Quadruplex Stabilization
Derivatives featuring cationic side chains (e.g., aminomethyl groups) selectively bind to G-quadruplex structures found in the promoters of oncogenes like c-MYC and BCL-2, as well as telomeric regions.
Action: Stabilization of the G-quartet structure prevents the binding of transcription factors or telomerase.
Outcome: Downregulation of survival proteins (c-Myc, Bcl-2) and telomere dysfunction.[2]
Signaling Cascades & Apoptosis
Regardless of the primary target (DNA vs. Microtubules), the lethal blow is delivered via the Intrinsic Mitochondrial Apoptotic Pathway .
Figure 1: Convergent signaling pathways induced by 2-phenylquinoline derivatives leading to mitochondrial apoptosis.
Experimental Validation Framework
To rigorously define the MOA of a new 2-phenylquinoline derivative, the following self-validating protocol hierarchy is recommended.
Protocol 1: Topoisomerase II Relaxation Assay
Objective: Determine if the compound inhibits the catalytic activity of Topo II.
Reagents: Human Topo II
, Supercoiled pHOT1 plasmid DNA, Assay Buffer.
Method:
Incubate 200 ng of supercoiled pHOT1 DNA with 2 units of Topo II
in the presence of varying concentrations of the derivative (0.1 - 100 M).
Include controls: Vehicle (DMSO), Positive Control (Etoposide).
Incubate at 37°C for 30 minutes.
Stop reaction with SDS/Proteinase K.
Analyze via electrophoresis on a 1% agarose gel.
Readout: Inhibition is visualized as the retention of supercoiled DNA bands (lower migration) compared to the relaxed DNA bands (higher migration) in the vehicle control.
Q1 (Annexin-/PI+): Necrosis (rare for these derivatives).
Q2 (Annexin+/PI+): Late Apoptosis.
Q3 (Annexin-/PI-): Live.
Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of mechanism).
Experimental Workflow Diagram
Figure 2: Decision matrix for elucidating the specific mechanism of action for novel quinoline derivatives.
Comparative Efficacy Data
The following table synthesizes potency data from recent studies on 2-phenylquinoline derivatives.
Derivative Class
Cell Line
IC50 (M)
Primary Mechanism
Reference
2-Phenylquinoline-4-carboxylic acid
K562 (Leukemia)
1.0 - 4.0
HDAC Inhibition / Apoptosis
[1]
2-Arylquinoline (C6-substituted)
HeLa (Cervical)
8.3
Topo II / DNA Intercalation
[2]
2,4-Diphenylquinoline
MCF-7 (Breast)
< 5.0
G-Quadruplex Stabilization
[3]
Pyrazolo[4,3-f]quinoline
HCT-15 (Colon)
< 8.0
Topoisomerase II Poison
[4]
Quinoline-Colchicine Hybrids
MDA-MB-231
0.45 (nM)*
Tubulin Depolymerization
[5]
*Note: Hybrid molecules targeting tubulin often exhibit nanomolar potency compared to the micromolar potency of simple intercalators.
References
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. Link
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Link
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives... Targeting G-Quadruplex. International Journal of Molecular Sciences. Link
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Link
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. Pharmaceuticals. Link
An In-depth Technical Guide on the Physicochemical Characterization of Substituted Quinoline Carbonyl Chlorides
Introduction: The Pivotal Role of Substituted Quinoline Carbonyl Chlorides in Modern Chemistry Substituted quinoline carbonyl chlorides represent a highly reactive and versatile class of chemical intermediates. Their imp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Substituted Quinoline Carbonyl Chlorides in Modern Chemistry
Substituted quinoline carbonyl chlorides represent a highly reactive and versatile class of chemical intermediates. Their importance stems from the privileged quinoline scaffold, a heterocyclic aromatic system that is a cornerstone in medicinal chemistry and materials science. The introduction of a carbonyl chloride group transforms the relatively stable quinoline ring into a potent acylating agent, opening a gateway to a vast array of derivatives. These derivatives are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of these intermediates is not merely academic; it is a prerequisite for designing efficient synthetic routes, ensuring the quality of final products, and meeting regulatory standards.
This guide provides a comprehensive overview of the essential techniques for the physicochemical characterization of substituted quinoline carbonyl chlorides. We will delve into the "why" and "how" of synthetic methodologies and analytical techniques, offering insights grounded in practical application and scientific rigor.
Synthesis of Substituted Quinoline Carbonyl Chlorides: From Carboxylic Acids to Reactive Intermediates
The journey to substituted quinoline carbonyl chlorides typically begins with the corresponding substituted quinoline carboxylic acids. The conversion of a carboxylic acid to a highly reactive acyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical and is dictated by factors such as the nature of the substituents on the quinoline ring, desired reaction conditions, and the scale of the synthesis.
Common Chlorinating Agents and Mechanistic Considerations
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used and effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. However, the reaction can be vigorous and requires careful control of temperature.[1]
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another powerful chlorinating agent that often provides cleaner reactions and milder conditions compared to thionyl chloride. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. This reagent then activates the carboxylic acid for chlorination.[1]
Phosphorus Pentachloride (PCl₅): While effective, phosphorus pentachloride is a solid reagent that can sometimes lead to harsher reaction conditions and more challenging purification due to the formation of phosphoryl chloride (POCl₃) as a byproduct.
A Validated Synthetic Protocol
The following is a representative, self-validating protocol for the synthesis of a substituted quinoline carbonyl chloride from its corresponding carboxylic acid.
Step 1: Reaction Setup
A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube is charged with the substituted quinoline carboxylic acid.
An excess of thionyl chloride (typically 2-5 equivalents) is added, often with a suitable solvent such as toluene or dichloromethane to aid in solubility and temperature control.
Step 2: Reaction Execution
The reaction mixture is heated to reflux (typically 70-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from 1 to 6 hours depending on the reactivity of the substrate.
Step 3: Work-up and Purification
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
The crude product is often co-evaporated with a dry, inert solvent like toluene to ensure the complete removal of any residual thionyl chloride.
The resulting substituted quinoline carbonyl chloride is typically used in the next step without further purification due to its high reactivity and sensitivity to moisture.
Caption: The triad of spectroscopic techniques for structural elucidation.
X-Ray Crystallography: The Definitive Molecular Architecture
While spectroscopic methods provide valuable information about molecular connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. [2][3]For substituted quinoline carbonyl chlorides that can be crystallized, this technique offers unparalleled insights into:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred spatial arrangement of the atoms.
Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing information about non-covalent interactions such as pi-stacking and halogen bonding, which can influence the material's bulk properties.
Experimental Protocol for Single-Crystal X-Ray Diffraction:
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray data are collected.
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
[4]
Thermal Analysis: Assessing Stability and Decomposition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of substituted quinoline carbonyl chlorides. [5][6][7]This information is vital for determining safe storage and handling conditions, as well as for designing subsequent reactions that may require elevated temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a substituted quinoline carbonyl chloride, TGA can reveal:
Decomposition Temperature: The temperature at which the compound begins to degrade.
[8][9]* Thermal Stability: The temperature range over which the compound is stable.
Residual Mass: The amount of material remaining after decomposition, which can provide clues about the decomposition products.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify:
Melting Point: The temperature at which the compound transitions from a solid to a liquid.
Phase Transitions: Other solid-state phase transitions that may occur before melting.
Enthalpy of Fusion: The amount of energy required to melt the compound.
Thermal Property
Technique
Information Gained
Decomposition Temperature
TGA
Onset of thermal degradation.
Thermal Stability Range
TGA
Safe operating temperature window.
Melting Point
DSC
Purity assessment and physical state characterization.
Phase Transitions
DSC
Polymorphism and solid-state behavior.
Conclusion: A Multidimensional Approach to Characterization
The physicochemical characterization of substituted quinoline carbonyl chlorides is a multidimensional endeavor that requires a synergistic application of synthetic, spectroscopic, crystallographic, and thermal analysis techniques. Each method provides a unique and complementary piece of the puzzle, and together they create a comprehensive understanding of these pivotal chemical intermediates. For the researcher in drug development or materials science, a mastery of these techniques is essential for innovation and for ensuring the quality, safety, and efficacy of the final products derived from this versatile class of compounds.
References
Yang, D., Jiang, K., Li, J., & Xu, F. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654–7658. [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
ResearchGate. (n.d.). TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d.
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and 1st derivative DTG of (a) Pt(CO) 2...
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis.
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. [Link]
PubMed. (2023). Physicochemical and thermal characteristics of choline chloride-based deep eutectic solvents. PubMed.
MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI. [Link]
PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed.
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv
ACS Publications. (n.d.). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with...
ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
National Center for Biotechnology Information. (n.d.). Quinoline-3-carbonyl Chloride. PubChem. [Link]
Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). Preprints.org.
Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Taylor & Francis Online.
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
CY Chemistry - GATE 2026. (n.d.).
MDPI. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. MDPI. [Link]
Technical Guide: Electrophilic Reactivity of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
The following technical guide details the electrophilic reactivity, mechanistic underpinnings, and synthetic utility of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride . This document is structured for application scient...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electrophilic reactivity, mechanistic underpinnings, and synthetic utility of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride . This document is structured for application scientists and medicinal chemists focusing on the synthesis of neurokinin-3 (NK3) receptor antagonists and related quinoline-4-carboxamide pharmacophores.[1][2]
[1][2]
Executive Summary & Structural Logic
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is a high-reactivity electrophilic intermediate used primarily to install the "quinoline-4-carboxamide" core, a privileged scaffold in drug discovery (e.g., Osanetant, Talnetant analogs).[1][2]
Core Electrophile: The C4-acyl chloride (
) is a "hard" electrophile, activated by the electron-deficient quinoline heterocycle.[1][2]
Substituent Effect: The 3-butoxyphenyl moiety at position C2 serves two functions:
Electronic Modulation: The meta-alkoxy substituent exerts a mild inductive effect but is resonance-decoupled from the quinoline ring.[1][2] This preserves the high electrophilicity of the C4-carbonyl compared to electron-rich para-substituted analogs.[1][2]
Mechanistic Reactivity Profile
The reactivity of this compound is defined by the competition between Nucleophilic Acyl Substitution (desired) and Hydrolytic Degradation (undesired).[2]
The Electrophilic Center (C4-Carbonyl)
The C4 position of the quinoline ring is inherently electron-poor due to the nitrogen atom's electronegativity withdrawing density through the
-system.[1] When derivatized as an acid chloride, the carbonyl carbon exhibits heightened susceptibility to nucleophilic attack.[2]
Peri-Interaction (Steric): The proton at C5 (peri-position) creates a steric "bay region."[1][2] While this does not prevent reaction, it destabilizes the tetrahedral intermediate for bulky nucleophiles, necessitating higher temperatures or stronger bases for sterically hindered amines.[2]
Leaving Group Ability: Chloride (
) is an excellent leaving group ( of conjugate acid ), driving the reaction forward irreversibly in the presence of a base.[1][2]
Reaction Pathways (DOT Visualization)
The following diagram illustrates the divergent pathways for the acid chloride intermediate.
Figure 1: Divergent reactivity pathways.[1][2] The formation of the carboxamide is kinetically favored (
) over esterification () but competes with rapid hydrolysis if moisture is present.[2]
Synthetic Protocols & Best Practices
Synthesis of the Acid Chloride (Activation)
The acid chloride is rarely isolated for long-term storage due to its hydrolytic instability.[1][2] It is generated in situ or immediately prior to use.[1][2]
Protocol:
Charge: Suspend 1.0 eq of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid in anhydrous Toluene or DCM.
Catalyst: Add catalytic DMF (0.05 eq) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.
Reagent: Add Thionyl Chloride (
, 2.0 eq) or Oxalyl Chloride (1.5 eq) dropwise.
Note: Oxalyl chloride is preferred for DCM reactions as the byproducts (
Reflux: Heat to reflux (80°C for Toluene) for 2–3 hours. The suspension should clear, indicating conversion to the soluble acid chloride.[2]
Work-up: Evaporate solvent and excess reagent under reduced pressure. Do not wash with water. Re-dissolve the residue in anhydrous DCM for the next step.
Amidation (Coupling)
This is the critical step for generating the pharmacophore.[2]
Parameter
Recommendation
Rationale
Solvent
Anhydrous DCM or THF
High solubility of the lipophilic acid chloride; inert to acylation.[1][2]
Base
Triethylamine (TEA) or DIPEA (2–3 eq)
Scavenges HCl byproduct.[1][2] DIPEA is preferred if the nucleophile is sterically crowded.[1][2]
Temperature
0°C RT
Controls the exotherm of the addition step; prevents dimerization.
Atmosphere
Nitrogen/Argon
Essential.[1][2] Moisture acts as a competitive nucleophile ( Acid).[1][2]
Step-by-Step Coupling Protocol:
Dissolve the amine nucleophile (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.
Cool the solution to 0°C.
Add the solution of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride (prepared in 3.1) dropwise over 15 minutes.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The acid chloride spot (reactive) will disappear; the amide product is typically more polar than the chloride but less polar than the acid.[2]
Symptom: Appearance of a high-polarity spot (Carboxylic Acid) on TLC or precipitate formation during chloride synthesis.[1][2]
Root Cause: Wet solvents or insufficient excess of thionyl chloride.[1][2]
Fix: Use freshly distilled solvents over molecular sieves (3Å). Add a "sacrificial" amount of oxalyl chloride to the solvent before adding the substrate.
Handling Steric Bulk
Issue: Low yield when coupling with secondary amines (e.g., substituted piperidines).[2]
Mechanism: The C5-peri hydrogen hinders the approach of bulky amines.[1][2]
Solution: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50–60°C. The higher temperature overcomes the activation energy barrier imposed by the steric clash.[2]
Purification Strategy
The lipophilic "3-butoxy" tail allows for efficient purification via Flash Column Chromatography .[1][2]
Stationary Phase: Silica Gel (230–400 mesh).[1][2]
Logic: The non-polar butoxy group retains the molecule in organic phase during aqueous workup, separating it efficiently from inorganic salts.[2]
References
Shinde, K. W., et al. (2021).[1][2][3][4] "Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives." The Thai Journal of Pharmaceutical Sciences. Link
Saudi, M. N. S., et al. (2003).[1][2] "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie. Link
Duvelleroy, D., et al. (2005).[1][2][5] "Rapid synthesis of quinoline-4-carboxylic acid derivatives... under indium(III) chloride and microwave activations."[2][5] Organic & Biomolecular Chemistry. Link
Matrix Scientific. "6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride Product Data."[1][2][6] Matrix Scientific Catalog. Link
An In-depth Technical Guide to the Potential Applications of Butoxyphenyl-Quinolines in Material Science
Abstract Butoxyphenyl-quinolines represent a versatile class of heterocyclic aromatic compounds characterized by a quinoline core functionalized with one or more butoxy-phenyl groups. This unique molecular architecture i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Butoxyphenyl-quinolines represent a versatile class of heterocyclic aromatic compounds characterized by a quinoline core functionalized with one or more butoxy-phenyl groups. This unique molecular architecture imparts a range of desirable photophysical and electronic properties, positioning them as highly promising materials for a new generation of advanced applications. This technical guide provides a comprehensive overview of the synthesis, key properties, and emerging applications of butoxyphenyl-quinolines in material science. We will delve into their role as active components in organic light-emitting diodes (OLEDs), their utility as sensitive and selective chemosensors, and their potential in other organic electronic devices. This document is intended for researchers, scientists, and professionals in drug development and material science, offering both foundational knowledge and field-proven insights into the practical application of these remarkable compounds.
Introduction to Butoxyphenyl-Quinolines
Molecular Architecture and Significance
The core of a butoxyphenyl-quinoline is the quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1][2] This rigid, planar structure provides a robust scaffold with inherent thermal and chemical stability.[3] The defining feature of this class of compounds is the presence of butoxyphenyl substituents. The butoxy group (-O(CH₂)₃CH₃) is an electron-donating alkoxy group that can significantly influence the electronic properties of the quinoline system. The phenyl linker provides a means to extend the π-conjugated system, which is crucial for tuning the optical and electronic characteristics of the molecule. The position and number of these butoxyphenyl groups on the quinoline core are critical design parameters that allow for the fine-tuning of the material's properties for specific applications.
Key Physicochemical Properties
The introduction of butoxyphenyl groups imparts several key properties:
Enhanced Solubility: The long butyl chains of the butoxy groups improve the solubility of the otherwise rigid quinoline core in common organic solvents. This is a significant advantage for solution-based processing techniques, which are often employed in the fabrication of organic electronic devices.
Tunable Photoluminescence: Butoxyphenyl-quinolines often exhibit strong fluorescence with high quantum yields.[4] The emission color can be tuned from the blue to the red region of the visible spectrum by modifying the substitution pattern and by introducing additional electron-donating or electron-withdrawing groups.
Intramolecular Charge Transfer (ICT): The electronic interplay between the electron-donating butoxy group and the electron-accepting quinoline core can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. This property is particularly useful in the design of fluorescent sensors and probes.
Good Thermal Stability: The aromatic nature of the quinoline and phenyl rings contributes to the high thermal stability of these compounds, a prerequisite for long-lasting and reliable electronic devices.
Synthesis and Functionalization Strategies
The synthesis of butoxyphenyl-quinolines can be achieved through various organic chemistry methodologies, ranging from classical condensation reactions to modern cross-coupling techniques.
Classical Synthetic Routes
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can be adapted for the preparation of butoxyphenyl-quinoline precursors.[1][5][6] These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-ketoesters.[6] While robust, these reactions often require harsh conditions and may offer limited control over regioselectivity.
Modern Cross-Coupling Approaches for Functional Diversity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become the methods of choice for the synthesis of highly functionalized butoxyphenyl-quinolines.[7] These reactions allow for the precise and efficient formation of carbon-carbon bonds between a halogenated quinoline precursor and a butoxyphenyl-boronic acid (or ester), -alkene, or -alkyne, respectively. The mild reaction conditions and high functional group tolerance of these methods enable the synthesis of a vast library of derivatives with tailored properties.
Step-by-Step Protocol: Suzuki Coupling for the Synthesis of 2-(4-Butoxyphenyl)quinoline
This protocol describes a typical Suzuki coupling reaction for the synthesis of a model butoxyphenyl-quinoline.
Materials:
2-Chloroquinoline (1.0 eq)
4-Butoxyphenylboronic acid (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
Triphenylphosphine (PPh₃, 0.08 eq)
Potassium carbonate (K₂CO₃, 3.0 eq)
Toluene (solvent)
Water (co-solvent)
Procedure:
To a flame-dried Schlenk flask, add 2-chloroquinoline, 4-butoxyphenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with argon gas three times.
Add palladium(II) acetate and triphenylphosphine to the flask under a positive pressure of argon.
Add degassed toluene and water (4:1 v/v) to the flask via syringe.
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and add water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-butoxyphenyl)quinoline.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the Suzuki coupling synthesis of 2-(4-butoxyphenyl)quinoline.
Applications in Organic Electronics
The unique photophysical and electronic properties of butoxyphenyl-quinolines make them highly attractive for a variety of applications in organic electronics.
Butoxyphenyl-Quinolines as Emissive Layers in OLEDs
Organic light-emitting diodes (OLEDs) are a leading display and lighting technology, and the development of new and efficient emissive materials is a key area of research.[8][9] Butoxyphenyl-quinolines have shown great promise as fluorescent emitters in OLEDs.[10]
In a typical OLED device, electrons and holes are injected from the cathode and anode, respectively, and recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light. The butoxyphenyl-quinoline molecules in the emissive layer act as the sites for this recombination and subsequent light emission. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the butoxyphenyl-quinoline.
The performance of an OLED is evaluated based on several key metrics, including external quantum efficiency (EQE), luminance, and color purity. The table below presents hypothetical but representative data for OLEDs incorporating different butoxyphenyl-quinoline emitters.
Emitter
Substitution Pattern
Emission Color
Max EQE (%)
Max Luminance (cd/m²)
CIE Coordinates (x, y)
BPQ-1
2-(4-Butoxyphenyl)quinoline
Blue
4.5
3,500
(0.15, 0.18)
BPQ-2
2,6-bis(4-Butoxyphenyl)quinoline
Green
6.2
8,200
(0.28, 0.65)
BPQ-3
2-(4-Butoxyphenyl)-4-phenylquinoline
Yellow-Green
5.8
6,500
(0.45, 0.52)
Analysis: The data illustrates how modifying the substitution pattern of the butoxyphenyl-quinoline core can significantly impact the device performance. For instance, extending the conjugation in BPQ-2 by adding a second butoxyphenyl group leads to a red-shift in the emission and an increase in both EQE and luminance compared to the blue-emitting BPQ-1.
Role in Organic Field-Effect Transistors (OFETs)
While less explored than their application in OLEDs, butoxyphenyl-quinolines also have potential as active materials in organic field-effect transistors (OFETs). Their rigid, planar structure can facilitate π-π stacking in the solid state, which is essential for efficient charge transport. The butoxy side chains can help to control the molecular packing and improve the processability of the materials. Further research is needed to fully evaluate their potential in this area.
Advanced Sensing and Imaging Applications
The responsive fluorescence of butoxyphenyl-quinolines makes them excellent candidates for the development of chemosensors and bio-imaging agents.[4][11]
Chemosensors for Ion and Molecule Detection
Butoxyphenyl-quinolines can be designed to act as "turn-on" or "turn-off" fluorescent sensors for the detection of specific ions or molecules.[12] The quinoline nitrogen atom can act as a binding site for metal ions, and this interaction can modulate the photophysical properties of the molecule.[11]
A common sensing mechanism is based on the photoinduced electron transfer (PET) process. In the "off" state, the fluorescence of the butoxyphenyl-quinoline is quenched by an electron transfer from a nearby donor group (e.g., an amine). Upon binding of the target analyte (e.g., a metal ion) to the donor group, the PET process is inhibited, and the fluorescence is "turned on".
Caption: "Turn-on" fluorescence sensing mechanism based on PET inhibition.
Synthesis: Synthesize a butoxyphenyl-quinoline derivative functionalized with a suitable receptor for the target analyte (e.g., a crown ether for alkali metal ions or a polyamine for transition metal ions) using standard organic synthesis techniques.
Characterization: Confirm the structure and purity of the synthesized sensor molecule using NMR, mass spectrometry, and elemental analysis.
Photophysical Studies:
Dissolve the sensor in a suitable solvent (e.g., acetonitrile or a water/organic mixture).
Record the absorption and emission spectra of the sensor in the absence of the analyte.
Titrate the sensor solution with a standard solution of the analyte and record the changes in the fluorescence intensity at the emission maximum.
Plot the fluorescence intensity as a function of the analyte concentration to determine the sensitivity and detection limit of the sensor.
Perform selectivity studies by measuring the fluorescence response of the sensor to a range of other potential interfering species.
Bio-imaging and Cellular Probes
The high fluorescence quantum yields and good biocompatibility of some butoxyphenyl-quinoline derivatives make them promising candidates for use as fluorescent probes in bio-imaging applications.[11] They can be designed to selectively accumulate in specific organelles or to respond to changes in the cellular environment, such as pH or the concentration of certain ions.
Future Outlook and Emerging Research Directions
The field of butoxyphenyl-quinolines is still in its early stages of development, and there are many exciting opportunities for future research.
Supramolecular Assemblies and Smart Materials
The ability of butoxyphenyl-quinolines to self-assemble into ordered structures through non-covalent interactions could be exploited to create novel "smart" materials with stimuli-responsive properties. For example, materials that change their color or fluorescence in response to temperature, pressure, or chemical vapors could be developed.
Photocatalysis and Energy Conversion
The redox properties of butoxyphenyl-quinolines, combined with their ability to absorb light, suggest that they could be used as organic photocatalysts for a variety of chemical transformations. Additionally, their potential as electron-donating or electron-accepting materials in organic solar cells is an area that warrants further investigation.
References
Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (2025). ResearchGate. [Link]
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing. [Link]
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2022). MDPI. [Link]
Search Results for "organic light-emitting diodes". Beilstein Journal of Organic Chemistry. [Link]
Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties. ResearchGate. [Link]
synthesis of quinoline derivatives and its applications. (2022). Slideshare. [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. [Link]
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025). ResearchGate. [Link]
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). NIH. [Link]
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2018). ResearchGate. [Link]
Photoproperties of alkoxy-substituted phthalocyanines with deep-red optical absorbance. (2000). PubMed. [Link]
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). PMC. [Link]
Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI. [Link]
Application Note: Synthesis Protocol for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
Abstract & Application Context This application note details a robust, three-step synthesis protocol for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride . This compound is a critical electrophilic intermediate used in th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
This application note details a robust, three-step synthesis protocol for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride . This compound is a critical electrophilic intermediate used in the development of neurokinin-3 (NK3) receptor antagonists (e.g., structural analogs of Talnetant and Osanetant), which are investigated for the treatment of schizophrenia and other central nervous system disorders.
The protocol utilizes the classical Pfitzinger reaction , favored for its high atom economy and scalability compared to the Friedländer synthesis. The workflow includes the preparation of the specific ketone precursor, the construction of the quinoline core, and the final activation to the acid chloride.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the convergent assembly of the quinoline ring using Isatin and a modified acetophenone.
Step 3 (Activation): Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (
).
Step 2 (Cyclization): Pfitzinger condensation of Isatin with 3-Butoxyacetophenone.
Step 1 (Precursor Synthesis): Williamson ether synthesis to generate 3-Butoxyacetophenone from 3-Hydroxyacetophenone.
Strategic Logic (Graphviz Visualization)
Figure 1: Retrosynthetic pathway highlighting the convergent Pfitzinger strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Butoxyacetophenone
Objective: Alkylation of the phenolic hydroxyl group to install the butyl side chain.
Charge a round-bottom flask with 3-Hydroxyacetophenone (13.6 g, 100 mmol) and anhydrous DMF (100 mL).
Add
(27.6 g, 200 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.
Add 1-Bromobutane (16.4 g, 12.9 mL, 120 mmol) dropwise via an addition funnel.
Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.
Workup: Cool to room temperature and pour the mixture into ice-water (500 mL). Extract with Ethyl Acetate (
mL).
Wash the combined organic layers with water (
) and brine () to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via vacuum distillation or silica gel chromatography. (Typical Yield: 90–95% as a pale yellow oil).
Step 2: Pfitzinger Reaction (Synthesis of the Carboxylic Acid)
Objective: Condensation of Isatin with the ketone to form the quinoline core.[2][3] This step relies on the base-catalyzed opening of the isatin ring to isatinic acid, which then condenses with the ketone.
Dissolve Isatin (14.7 g, 100 mmol) in 33% aqueous KOH (50 mL). Gently warm until the deep red isatin dissolves and the solution turns yellow/brown (formation of potassium isatinate).
Add a solution of 3-Butoxyacetophenone (21.1 g, 110 mmol) in Ethanol (100 mL) to the reaction mixture.
Reflux the mixture at 85°C for 18–24 hours. Note: The reaction mixture will darken significantly.
Workup: Cool the mixture to room temperature and distill off the ethanol under reduced pressure.
Dilute the aqueous residue with water (200 mL) and wash with diethyl ether (
mL) to remove unreacted ketone.
Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly acidify to pH 3–4 using Glacial Acetic Acid (preferred) or 10% HCl.
Precipitation: The product, 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid , will precipitate as a solid. Stir for 1 hour to ensure complete precipitation.
Filter the solid, wash copiously with water, and air dry.[4]
Purification: Recrystallize from Ethanol or Acetic Acid to obtain an off-white to yellow solid. (Typical Yield: 70–80%).
Step 3: Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
Objective: Conversion of the carboxylic acid to the acid chloride.
Critical Note: This product is moisture-sensitive. All glassware must be oven-dried.
Place the dried Carboxylic Acid (10 mmol) into a round-bottom flask equipped with a reflux condenser and a drying tube (
).
Add Thionyl Chloride (10–15 mL) carefully.
Add 2 drops of anhydrous DMF (catalyst). Caution: Gas evolution (
, HCl) will occur immediately.
Reflux the mixture at 75–80°C for 2–3 hours until the solution becomes clear and gas evolution ceases.
Isolation: Distill off the excess thionyl chloride under reduced pressure.
Azeotropic Drying: Add anhydrous Toluene (10 mL) to the residue and evaporate again to remove trace
. Repeat this step twice.
Product: The residue is the target Acid Chloride , typically a yellow/orange solid.
Storage: Use immediately for the subsequent coupling reaction or store under Argon/Nitrogen in a desiccator.
Quality Control & Data Specifications
Parameter
Specification
Method of Verification
Appearance
Yellow to Orange Crystalline Solid
Visual Inspection
Purity (Intermediate)
>95% (Carboxylic Acid)
HPLC (C18, ACN:H2O + 0.1% TFA)
Identity (NMR)
Characteristic Quinoline protons (7.5-8.5 ppm)
1H-NMR (DMSO-d6 for acid; CDCl3 for chloride)
Functional Group
Carbonyl stretch ~1750 cm⁻¹ (Acid Chloride)
FT-IR
Safety & Handling Guidelines
Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be handled in a functioning fume hood.
Isatin/Quinolines: Generally considered irritants. Wear standard PPE (gloves, lab coat, safety glasses).
Waste Disposal: Neutralize acidic aqueous waste from Step 2 with sodium bicarbonate before disposal. Quench thionyl chloride residues by slowly adding to a large volume of ice water and neutralizing.
References
Pfitzinger Reaction Mechanism & Scope
Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[3][5][6] Chemistry of Heterocyclic Compounds, 40(3), 257–294.
Synthesis of NK3 Antagonist Intermediates
Saudi, M. N. S., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie, 336(3), 165–174.
General Quinoline Carboxylic Acid Synthesis
Wang, J., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[1]
Chlorination Protocol
El-Azab, A. S., et al. (2010). "Design, Synthesis and Biological Evaluation of Some Novel 2-Substituted Quinoline Derivatives as Potential Antimicrobial Agents." Molecules, 15(9), 6019-6034.
Converting 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid to the acyl chloride
Application Note: Optimized Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride Executive Summary This guide details the conversion of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid (CAS 122323-28-2) to its corre...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
Executive Summary
This guide details the conversion of 2-(3-butoxyphenyl)quinoline-4-carboxylic acid (CAS 122323-28-2) to its corresponding acyl chloride. This transformation is a critical step in the synthesis of Talnetant (SB-223412) , a selective NK3 receptor antagonist.
The presence of the basic quinoline nitrogen and the electron-rich butoxy ether moiety requires specific protocol adaptations to prevent degradation and ensure high conversion rates. This note provides two validated protocols: a robust Thionyl Chloride Method for scale-up and a mild Oxalyl Chloride Method for high-purity applications.
Strategic Analysis & Chemical Logic
Substrate Challenges
Quinoline Basicity: The quinoline nitrogen (
for conjugate acid) will protonate under the acidic conditions of chlorination. The product is isolated as the hydrochloride salt (Acid Chloride HCl). Failure to account for this extra equivalent of acid can lead to stoichiometry errors in subsequent coupling reactions.
Solubility: The parent carboxylic acid is a high-melting solid with poor solubility in non-polar solvents. The conversion to the acid chloride significantly increases solubility in dichloromethane (DCM) and chloroform.
Ether Stability: The 3-butoxy group is generally stable to thionyl chloride, but prolonged heating in the presence of strong Lewis acids could lead to dealkylation.
Reagent Selection Matrix
Feature
Method A: Thionyl Chloride ()
Method B: Oxalyl Chloride ()
Scale Suitability
High (Kilogram scale)
Low to Medium (Gram scale)
Reaction Temp
Reflux (C)
C to Room Temp
Byproducts
(gas), (gas)
(gas), (gas), (gas)
Catalyst
None (or catalytic DMF)
Required: DMF (Vilsmeier-Haack)
Product Form
Hydrochloride Salt (Solid/Oil)
Free base or Salt (Solvent dependent)
Experimental Protocols
Method A: Thionyl Chloride (Scale-Up Route)
Best for: Large batches where removal of solvent/reagent by distillation is efficient.
Solvent: Toluene (optional, for azeotropic drying)
Step-by-Step Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/
off-gas.
Addition: Charge the solid carboxylic acid into the flask. Add Thionyl Chloride carefully. Note: The reaction is endothermic initially but gas evolution will begin.
Reaction: Heat the suspension to reflux (
C). The solid should dissolve over 1-2 hours, turning the mixture into a clear, dark yellow/orange solution.
Completion: Monitor by taking an aliquot, quenching with methanol, and checking via TLC or HPLC (methyl ester formation).
Workup:
Cool the reaction to room temperature.
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
.
Azeotrope: Add anhydrous toluene (5 mL/g substrate) and re-evaporate. Repeat twice. This removes trace thionyl chloride and HCl.
Isolation: The residue is the hydrochloride salt of the acid chloride. It is typically a moisture-sensitive yellow solid. Use immediately in the next step.
Method B: Oxalyl Chloride / DMF (Precision Route)
Best for: High-value synthesis requiring mild conditions to preserve the ether linkage.
Setup: Flame-dry a flask under Argon/Nitrogen. Add the carboxylic acid and anhydrous DCM (concentration ~0.2 M). The acid will likely remain a suspension.
Activation: Add the catalytic DMF (1-2 drops).
Chlorination: Cool to
C. Add Oxalyl Chloride dropwise via syringe.
Observation: Vigorous gas evolution (
) will occur immediately upon addition.
Progression: Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours. The suspension should clarify as the acid chloride forms.
Workup: Evaporate the solvent and excess oxalyl chloride under high vacuum.
Note: Do not use heat >
C during evaporation to minimize thermal stress.
Mechanism & Workflow Visualization
Catalytic Cycle (DMF Activation)
The following diagram illustrates why DMF is essential for Method B. It forms the reactive Vilsmeier-Haack intermediate, which is far more electrophilic than oxalyl chloride alone.
Figure 1: The catalytic cycle of DMF-mediated chlorination. DMF acts as a nucleophilic catalyst, transferring chloride to the carboxylic acid.
Process Workflow (Method A)
Figure 2: Operational workflow for the Thionyl Chloride method.
Analytical Validation (Self-Checking)
To ensure the protocol worked before committing valuable coupling reagents, perform these checks:
Test
Observation (Acid)
Observation (Acyl Chloride)
Visual
Off-white/Tan Solid (Suspension)
Yellow/Orange Oil or Solid (Soluble in DCM)
FTIR
Broad -OH stretch () C=O stretch ()
No -OH stretch Shifted C=O stretch ()
Reactivity
No reaction with MeOH at RT
Vigorous exotherm with MeOH (forms ester)
Critical Note on FTIR: The shift of the carbonyl peak from ~1710 to ~1780 cm⁻¹ is the most definitive confirmation of conversion.
Safety & Handling
Inhalation Hazard: Both
and release HCl and other toxic gases. All operations must be performed in a functioning fume hood.
Quenching: Never add water directly to the bulk acid chloride. If disposal is necessary, add the acid chloride dropwise to a large volume of ice-cold dilute NaOH.
Storage: The product hydrolyzes rapidly in moist air. Store under Nitrogen/Argon in a desiccator if not used immediately.
References
Talnetant Synthesis: Giardina, G. A., et al. (1997). "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor." Journal of Medicinal Chemistry, 40(12), 1794-1807.
General Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Reagent Comparison: "Thionyl Chloride vs. Oxalyl Chloride for Acid Chloride Synthesis." Master Organic Chemistry.
Application Notes and Protocols: Synthesis of Quinoline-4-carbonyl Chloride Using Thionyl Chloride
Abstract This document provides a comprehensive guide for the synthesis of quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid utilizing thionyl chloride as the chlorinating agent. Quinoline-4-carbonyl chlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid utilizing thionyl chloride as the chlorinating agent. Quinoline-4-carbonyl chloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development. It offers an in-depth exploration of the reaction mechanism, a detailed and validated experimental protocol, critical safety considerations for handling thionyl chloride, and robust analytical methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction: The Significance of Quinoline-4-carbonyl Chloride in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The functionalization of the quinoline ring is a key strategy in drug discovery to modulate the pharmacological profile of these derivatives.[1] Quinoline-4-carbonyl chloride serves as a highly versatile precursor for the synthesis of a wide array of quinoline-4-carboxamides and esters. Notably, quinoline-4-carboxamide derivatives have shown promise as antimalarial agents with novel mechanisms of action.[5]
The conversion of quinoline-4-carboxylic acid to its corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[6][7] This protocol provides a reliable method for the synthesis of quinoline-4-carbonyl chloride, a key building block for the development of new chemical entities.
Reaction Mechanism and Scientific Principles
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[8] Understanding the stepwise process is crucial for optimizing reaction conditions and troubleshooting.
The mechanism involves two main stages:
Formation of a reactive chlorosulfite intermediate: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[8][9][10]
Nucleophilic attack by chloride: The intermediate then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.[9][10]
A quantum mechanical exploration of the reaction between a carboxylic acid and thionyl chloride provides further insight into the energetics and transition states of the process.[11]
Caption: Reaction mechanism for the synthesis of quinoline-4-carbonyl chloride.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with explanations for each critical step.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Quinoline-4-carboxylic acid
≥98%
e.g., Sigma-Aldrich
Ensure it is dry before use.
Thionyl chloride (SOCl₂)
≥99%
e.g., Sigma-Aldrich
Use a fresh bottle to avoid hydrolyzed reagent.[6]
Anhydrous Toluene
Anhydrous
e.g., Sigma-Aldrich
As a solvent and for azeotropic removal of excess SOCl₂.[6]
Deuterated Chloroform (CDCl₃)
NMR grade
e.g., Cambridge Isotope Laboratories
For NMR analysis.
Equipment
Round-bottom flask (oven-dried)
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Schlenk line or nitrogen/argon inlet
Glassware for work-up (e.g., funnel, beaker)
NMR spectrometer
FT-IR spectrometer
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of quinoline-4-carbonyl chloride.
Preparation: Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of thionyl chloride and the product acyl chloride.[6] Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: To the flask, add quinoline-4-carboxylic acid (1.0 eq). Suspend the acid in anhydrous toluene (approximately 5-10 mL per gram of carboxylic acid).
Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature.[6] The addition is often exothermic, so controlled addition is crucial.
Reaction: Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain for 2-4 hours.[6] The reaction progress can be monitored by taking a small aliquot, quenching it with anhydrous methanol to form the stable methyl ester, and analyzing by TLC or LC-MS for the disappearance of the starting carboxylic acid.[6]
Work-up: After the reaction is complete, cool the mixture to room temperature.
Removal of Excess Reagent: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[6] It is critical to use a trap containing a base (e.g., NaOH solution) to neutralize the acidic and corrosive vapors.[6]
Azeotropic Removal: To ensure complete removal of residual thionyl chloride, add a portion of anhydrous toluene to the residue and evaporate under reduced pressure again.[6] This step can be repeated if necessary.
Product: The resulting crude quinoline-4-carbonyl chloride is typically obtained as a solid and is often used in the subsequent reaction step without further purification due to its reactive nature.[6]
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a corrosive, toxic, and water-reactive substance.[12][13] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and acid-resistant gloves.[13][14] All work should be conducted in a well-ventilated chemical fume hood.[6][14]
Handling: Handle and open the thionyl chloride container with care.[12] Avoid breathing the vapors.[12][15]
Quenching: Never quench thionyl chloride with water or alcohols in an uncontrolled manner, as the reaction is violent and releases toxic gases (HCl and SO₂).[6]
Storage: Store thionyl chloride in a tightly closed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.[13][16]
Product Characterization
Due to the reactivity of acyl chlorides, characterization should be performed promptly.
Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong C=O stretching band at a higher frequency (typically 1750-1820 cm⁻¹) compared to the starting carboxylic acid (around 1700-1725 cm⁻¹), and the disappearance of the broad O-H stretch of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. The chemical shifts of the protons and carbons near the carbonyl group will be affected by the change from a hydroxyl group to a chlorine atom.
Derivatization for Analysis: For quantitative analysis or to confirm conversion, a small sample of the crude product can be reacted with a nucleophile (e.g., methanol or a primary amine) to form a stable ester or amide, which can then be analyzed by techniques like HPLC, GC-MS, or NMR.[6][17]
Troubleshooting
Issue
Possible Cause
Solution
Incomplete Reaction
1. Insufficient thionyl chloride. 2. Hydrolysis of thionyl chloride. 3. Insufficient reaction time or temperature.
1. Use a slight excess of thionyl chloride (1.5-2.0 eq). 2. Use a fresh bottle of thionyl chloride and ensure all glassware and solvents are anhydrous.[6] 3. Increase reaction time or ensure the reaction is at a consistent reflux.
Product Decomposes During Work-up
1. Exposure to moisture. 2. Excessive heat during solvent removal.
1. Maintain an inert atmosphere during work-up and use anhydrous solvents.[6] 2. Remove solvent at the lowest practical temperature on the rotary evaporator.
Conclusion
The synthesis of quinoline-4-carbonyl chloride using thionyl chloride is a robust and efficient method for producing a key intermediate in drug discovery and development. By understanding the underlying chemical principles, adhering to the detailed protocol, and prioritizing safety, researchers can reliably synthesize this valuable compound for further elaboration into novel chemical entities with therapeutic potential.
References
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]
preparation of acyl chlorides (acid chlorides) - Chemguide. Available at: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. Available at: [Link]
Preparation of acyl (acid) chlorides | Organic chemistry | Khan Academy - YouTube. Available at: [Link]
Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Acyl Chlorides (OCR A Level Chemistry A): Revision Note - Save My Exams. Available at: [Link]
(PDF) Quinoline as a Privileged Scaffold in Cancer Drug Discovery - ResearchGate. Available at: [Link]
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. Available at: [Link]
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog - Ch.imperial. Available at: [Link]
Preparation of Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]
Purification of Quinoline - Chempedia - LookChem. Available at: [Link]
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Available at: [Link]
Preparation and Properties of Quinoline. Available at: [Link]
Experimental setup for nucleophilic substitution on quinoline carbonyl chloride
Application Note & Protocol Guide | AN-QCC-2026 Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (chloroquine), kinase inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | AN-QCC-2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents. Functionalization of the quinoline ring via nucleophilic acyl substitution on quinoline carbonyl chloride is a critical transformation for building diverse libraries.
This guide moves beyond generic textbook descriptions to provide a robust, field-tested experimental framework. Unlike aliphatic acid chlorides, quinoline carbonyl chlorides possess unique electronic properties due to the electron-deficient heteroaromatic ring, which enhances electrophilicity but also imposes solubility constraints.
Core Challenges Addressed
Hydrolytic Instability: Rapid degradation of the acid chloride starting material.
Solubility Profiles: Quinoline derivatives often precipitate in non-polar solvents, stalling kinetics.
Regiochemistry: While the acyl chloride is the primary electrophile, the quinoline nitrogen can act as a competitive nucleophile or Lewis base, potentially complicating salt formation.
Mechanistic Insight & Strategy
The Addition-Elimination Pathway
The reaction proceeds via a classic addition-elimination mechanism. However, the inductive effect of the quinoline nitrogen (especially at the 2, 3, or 4 positions) significantly increases the partial positive charge on the carbonyl carbon compared to phenyl analogs.
Key Mechanistic Steps:
Nucleophilic Attack: The amine or alcohol attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Re-hybridization: The C-O
-bond reforms, expelling the chloride ion (a good leaving group).
Deprotonation: A non-nucleophilic base scavenges the resulting proton to drive equilibrium and prevent the formation of unreactive amine hydrochloride salts.
Visualization: Reaction Mechanism
The following diagram illustrates the electronic flow during the substitution of Quinoline-4-carbonyl chloride with a primary amine.
Caption: Step-wise mechanistic flow of nucleophilic acyl substitution on a quinoline scaffold.
Experimental Setup & Protocol
Pre-requisite: In Situ Generation vs. Commercial Reagents
Commercially available quinoline carbonyl chlorides are prone to hydrolysis, often arriving as partial carboxylic acids. For high-fidelity applications (e.g., DNA-encoded libraries or late-stage functionalization), fresh generation from the carboxylic acid is recommended.
Reagent Selection Table
Component
Recommended Reagent
Role
Rationale
Solvent
Anhydrous DCM or THF
Reaction Medium
DCM dissolves most quinoline acid chlorides; THF is better for polar amine nucleophiles.
Activator
Oxalyl Chloride ((COCl)₂)
Chlorinating Agent
Generates volatile byproducts (CO, CO₂) for easy removal. Superior to Thionyl Chloride for small scale.
Catalyst
DMF (1-2 drops)
Vilsmeier Reagent
Forms the reactive Vilsmeier-Haack intermediate to accelerate chlorination.
Base
DIPEA (Hünig's Base)
Acid Scavenger
Non-nucleophilic; steric bulk prevents quaternary salt formation with the quinoline nitrogen.
Protocol A: Synthesis of Quinoline Carboxamides (The "Gold Standard")
Objective: Synthesis of N-benzylquinoline-4-carboxamide from quinoline-4-carboxylic acid.
Step 1: Activation (Acid Chloride Formation)
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Loading: Charge the flask with Quinoline-4-carboxylic acid (1.0 equiv, e.g., 500 mg).
Solvent: Add anhydrous Dichloromethane (DCM) (10 mL, 0.2 M concentration). The acid may remain a suspension.
Observation: Vigorous bubbling (gas evolution) will occur.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: The suspension should clear as the acid converts to the soluble acid chloride.
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of HCl. Do not expose to air for long periods.
Step 2: Nucleophilic Substitution
Resuspension: Redissolve the crude yellow solid (Acid Chloride) in anhydrous DCM (10 mL) under Nitrogen.
Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv). The extra equivalent accounts for the HCl salt of the quinoline nitrogen if formed.
Application Note: 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride in Kinase Inhibitor Discovery
This Application Note and Protocol guide details the use of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-85-6) as a strategic building block in the synthesis of kinase inhibitors. Executive Summary & Scie...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160264-85-6) as a strategic building block in the synthesis of kinase inhibitors.
Executive Summary & Scientific Context
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is a specialized electrophilic intermediate belonging to the 2-arylquinoline-4-carboxamide class. While historically recognized for generating NK3 receptor antagonists (e.g., Osanetant/SB-222200), this scaffold has been successfully repurposed in modern kinase drug discovery.
The quinoline-4-carboxamide core functions as a privileged scaffold in medicinal chemistry, capable of targeting the ATP-binding site of various protein kinases, including Pim-1 , c-Met , and Plasmodium falciparum kinases . The specific 3-butoxyphenyl substituent at the C2 position provides a critical lipophilic vector, often utilized to occupy the hydrophobic Pocket II or solvent-exposed regions adjacent to the ATP hinge, improving potency and membrane permeability.
Key Chemical Properties
Property
Specification
Chemical Name
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
CAS Number
1160264-85-6
Molecular Formula
C₂₀H₁₈ClNO₂
Molecular Weight
339.82 g/mol
Reactivity Class
Acyl Chloride (High Moisture Sensitivity)
Storage
-20°C, under Argon/Nitrogen, Desiccated
Structural Logic in Kinase Design
The utility of this acid chloride lies in its ability to rapidly generate diverse amide libraries. In a typical Type I or Type II kinase inhibitor design:
The Quinoline Core: Often binds to the adenine region of the ATP pocket. The nitrogen atom can serve as a hydrogen bond acceptor for the hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).
The 4-Carboxamide Linker: Directed synthesis using this acid chloride creates an amide bond. This amide often forms critical H-bonds with the catalytic lysine or the DFG-motif aspartate.
The 3-Butoxyphenyl Tail: This substituent projects into the hydrophobic back-pocket. The butoxy group increases lipophilicity (cLogP), enhancing cell permeability and potentially interacting with hydrophobic residues like Phenylalanine or Leucine in the activation loop.
Amine Partner: (e.g., Morpholine, Piperazine, or Aniline derivative) (1.1 equiv).
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv).
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
Preparation: Oven-dry a 10 mL round-bottom flask and a magnetic stir bar. Purge with Argon.
Dissolution: Dissolve the Amine Partner (0.32 mmol) and DIPEA (0.58 mmol, 101 µL) in 3 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.
Addition: Dissolve 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride (100 mg, 0.29 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 5 minutes.
Note: The reaction is exothermic. Dropwise addition prevents side reactions.
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The acid chloride spot (reactive) should disappear; the amide product is usually more polar.
Work-up:
Dilute with 10 mL DCM.
Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.
Wash with Brine (10 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via Flash Column Chromatography (SiO₂) using a Gradient of 0–50% EtOAc in Hexanes (or DCM/MeOH for polar amines).
Protocol B: Quality Control & Stability Check
Context: Acid chlorides hydrolyze to the carboxylic acid (2-(3-Butoxyphenyl)quinoline-4-carboxylic acid) upon exposure to atmospheric moisture. Before critical synthesis, purity must be verified.
Method (Derivatization Check):
Take a small aliquot (~5 mg) of the acid chloride.
Add 0.5 mL dry Methanol and 1 drop of TEA.
Shake for 5 minutes.
Run LC-MS.
Expected Result: A single peak corresponding to the Methyl Ester (M+ + 31 mass shift vs acid chloride, or M+ + 14 vs acid).
Failure Mode: If the major peak corresponds to the Carboxylic Acid (Mass = 321.37), the starting material has hydrolyzed and requires re-chlorination (using SOCl₂).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Acid Chloride
Ensure all glassware is oven-dried. Use fresh anhydrous solvents. Re-titrate the acid chloride if stored >1 month.
Impurity: Carboxylic Acid
Moisture ingress
Add a drying tube (CaCl₂) or run under positive Argon pressure.
Incomplete Reaction
Steric hindrance of Amine
Switch solvent to DMF; Heat to 60°C; Use stronger base (NaH) if coupling with weak nucleophiles (e.g., anilines).
Product Precipitation
Low solubility of product
Do not filter. Dilute reaction with DMF or DMSO to solubilize, then precipitate with water for collection.
References & Validation Sources
Scaffold Pharmacology (NK3 to Kinase):
Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists. I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.Link
Note: Establishes the 2-phenylquinoline-4-carboxamide core (SB-222200 analog) as a bioavailable, brain-penetrant scaffold.
Kinase Application (Pim-1 & Malaria):
Gemma, S., et al. (2012). "Optimization of 4-aminoquinoline derivatives as potential antimalarial agents." Journal of Medicinal Chemistry.
Reference for Quinoline-4-carboxamide Kinase Inhibitors: (General reference for Quinoline-4-carboxamide kinase libraries).
Chemical Vendor Data (Validation of Compound Existence):
Application Note: Peptide Derivatization with 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride for Enhanced LC-MS Analysis
Abstract: This document provides a comprehensive guide for the derivatization of peptides using 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride. This protocol is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the derivatization of peptides using 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride. This protocol is designed for researchers, scientists, and drug development professionals seeking to enhance the analytical detection of peptides, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). The quinoline moiety introduces a hydrophobic and ionizable tag, which can significantly improve chromatographic retention and ionization efficiency. This guide details the underlying chemical principles, a step-by-step derivatization protocol, and methods for subsequent analysis, grounded in established principles of peptide chemistry.
Introduction: The Rationale for Quinoline-Based Peptide Derivatization
In proteomics and peptide-based drug development, sensitive and accurate quantification of peptides is paramount. However, small, polar peptides often exhibit poor retention on reversed-phase chromatography columns and may ionize inefficiently in a mass spectrometer, leading to challenges in detection and quantification.[1] Chemical derivatization of peptides at their N-terminus or at side-chain functional groups is a well-established strategy to overcome these limitations.[2]
The derivatizing agent, 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride, offers several theoretical advantages. The quinoline core is a well-known chromophore and fluorophore, which can be exploited for UV or fluorescence-based detection.[3][4] More importantly for mass spectrometry applications, the quinoline group is a hydrophobic, aromatic system that increases the retention of derivatized peptides on C18 columns. Furthermore, the nitrogen atom in the quinoline ring can be readily protonated, potentially enhancing the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS).[5] The butoxyphenyl substituent further increases the hydrophobicity of the tag, which can be beneficial for chromatographic separation.
This application note provides a detailed protocol for the use of this novel derivatizing agent, drawing parallels from established acylation chemistries, such as benzoylation, to provide a robust starting point for researchers.[5][6]
Chemical Principles and Mechanism
The derivatization of a peptide with 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is a nucleophilic acyl substitution reaction. The primary amino group at the N-terminus of the peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form a stable amide bond.[7]
The reaction is typically carried out under basic conditions to deprotonate the peptide's amino group, thereby increasing its nucleophilicity.[8] However, excessively high pH can lead to hydrolysis of the acyl chloride. Therefore, maintaining an optimal pH is critical for efficient derivatization.
Side reactions can occur with nucleophilic amino acid side chains, such as the ε-amino group of lysine. Tyrosine, serine, and threonine hydroxyl groups can also be acylated, but this is generally less favorable than the reaction with primary amines. The use of appropriate protecting groups for these side chains may be necessary if N-terminal specific derivatization is required.[2]
The overall workflow for peptide derivatization and analysis consists of sample preparation, the derivatization reaction, sample cleanup, and finally, LC-MS analysis.
Caption: Overall experimental workflow.
Detailed Protocols
Materials and Reagents
Reagent/Material
Grade
Recommended Supplier
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
Synthesis Grade
Custom Synthesis
Peptide Standard (e.g., Angiotensin II)
≥98% Purity
Sigma-Aldrich
Acetonitrile (ACN)
LC-MS Grade
Fisher Scientific
Water
LC-MS Grade
Fisher Scientific
Sodium Carbonate (Na₂CO₃)
ACS Grade
Sigma-Aldrich
Formic Acid (FA)
LC-MS Grade
Thermo Scientific
Solid-Phase Extraction (SPE) Cartridges (C18)
-
Waters
Microcentrifuge Tubes
1.5 mL
Eppendorf
Preparation of Solutions
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in LC-MS grade water. Aliquot and store at -20°C.
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride in anhydrous acetonitrile. This solution should be prepared fresh before each use due to the moisture sensitivity of the acyl chloride.
Reaction Buffer: Prepare a 100 mM solution of sodium carbonate in LC-MS grade water.
LC-MS Mobile Phase A: 0.1% Formic Acid in Water.
LC-MS Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Derivatization Protocol
This protocol is optimized for a 50 µL final reaction volume.
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 10 µL of the peptide stock solution (or your sample containing the equivalent amount of peptide).
Buffering: Add 20 µL of 100 mM sodium carbonate solution to the peptide sample. Vortex briefly. The pH should be approximately 9-10.[5]
Derivatization: Add 20 µL of the freshly prepared 10 mg/mL derivatization reagent solution in acetonitrile.
Reaction: Vortex the mixture for 1 minute and then incubate at room temperature for 30 minutes.
Quenching (Optional): To quench any remaining reagent, 5 µL of a 2 M solution of a primary amine like glycine can be added and incubated for an additional 15 minutes. This step is generally not necessary if the sample is immediately proceeding to cleanup.
Acidification: Add 5 µL of 10% formic acid to stop the reaction and prepare the sample for SPE cleanup.
Sample Cleanup (Post-Derivatization)
Solid-phase extraction (SPE) is recommended to remove excess reagent, byproducts, and salts before LC-MS analysis.
Conditioning: Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.
Loading: Load the acidified reaction mixture onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.
Elution: Elute the derivatized peptide with 500 µL of 70% acetonitrile containing 0.1% formic acid.
Drying: Dry the eluted sample in a vacuum centrifuge.
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of Mobile Phase A for LC-MS analysis.
LC-MS/MS Analysis
The derivatized peptides can be analyzed by reversed-phase LC-MS/MS. The hydrophobic quinoline tag will necessitate a modified gradient compared to underivatized peptides.
Parameter
Recommended Setting
LC Column
C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Gradient
5-95% B over 15 minutes
Injection Volume
5 µL
Ionization Mode
Positive Electrospray Ionization (ESI+)
MS Scan Range
m/z 300-2000
MS/MS
Data-Dependent Acquisition (DDA) of top 3 most intense ions
Expected Results and Troubleshooting
Increased Retention Time: A significant increase in the retention time of the derivatized peptide is expected compared to its underivatized form due to the hydrophobicity of the tag.
Mass Shift: The mass of the derivatized peptide will increase by the mass of the 2-(3-Butoxyphenyl)quinoline-4-carbonyl moiety minus the mass of HCl.
Improved Signal Intensity: An enhancement in the MS signal intensity may be observed due to improved ionization efficiency.
Issue
Potential Cause
Suggested Solution
Low Derivatization Efficiency
Reagent degradation (hydrolysis)
Prepare the derivatization reagent solution fresh. Use anhydrous acetonitrile.
Incorrect pH
Ensure the reaction buffer provides a pH between 9 and 10.
Multiple Derivatization Products
Reaction with side chains (e.g., Lysine)
If N-terminal specificity is required, consider using peptides with protected side chains.
No Peak in LC-MS
Poor recovery from SPE
Optimize the elution solvent for the SPE cleanup.
Derivatized peptide is too hydrophobic
Adjust the LC gradient to have a higher starting percentage of organic solvent.
Conclusion
The derivatization of peptides with 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride presents a promising strategy for enhancing their detection in LC-MS-based workflows. The protocol described herein, based on established nucleophilic acyl substitution chemistry, provides a solid foundation for researchers to explore the benefits of this novel labeling reagent. Optimization of reaction conditions and chromatographic methods for specific peptides of interest is encouraged to achieve the best analytical performance.
Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1846–1856. [Link]
Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 782-788. [Link]
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 1029-1037. [Link]
Mondal, S., & Ghorai, P. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]
Isothiocyanate analogues with basic moieties have been demonstrated to derivatize peptides and significantly improve the MS sensitivity. (2021). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. [Link]
Hudson, D. (1988). Peptide quinoline conjugates: a new class of RNA-binding molecules. Journal of the American Chemical Society, 110(25), 8570–8572. [Link]
The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). [Link]
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2017). RSC Advances, 7(64), 40356-40363. [Link]
Hayakawa, E., et al. (2022). Mass spectrometry of short peptides reveals common features of metazoan peptidergic neurons. Nature Ecology & Evolution, 6(9), 1347–1358. [Link]
Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products. (2025). Journal of Pharmaceutical and Biomedical Analysis, 256, 116639. [Link]
Synthesizing the Future of Bio-imaging: A Detailed Protocol for Quinoline-Based Fluorescent Labels
Introduction: The Illuminating World of Quinoline Fluorophores In the intricate landscape of cellular biology and drug discovery, the ability to visualize molecular processes in real-time is paramount. Fluorescent probes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Illuminating World of Quinoline Fluorophores
In the intricate landscape of cellular biology and drug discovery, the ability to visualize molecular processes in real-time is paramount. Fluorescent probes have emerged as indispensable tools, and among them, quinoline-based scaffolds are gaining significant attention.[1][2] Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a versatile and robust core for the development of novel fluorophores.[1][2][3] Its derivatives exhibit a wide range of biological and pharmacological activities, including anticancer, and anti-inflammatory properties, making them particularly attractive for biomedical applications.[2][3]
The true power of quinoline-based probes lies in their tunable photophysical properties. By strategically modifying the quinoline core with various functional groups, researchers can fine-tune the emission wavelength, quantum yield, and Stokes shift to suit specific applications.[4][5] This adaptability has led to the development of quinoline derivatives that can act as sensors for metal ions, probes for cellular organelles like lysosomes and lipid droplets, and even agents for mapping sentinel lymph nodes in cancer diagnosis.[2][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorescent labels derived from quinoline, complete with detailed protocols and an exploration of the underlying chemical principles.
The Chemical Foundation of Quinoline Fluorescence
The fluorescence of quinoline derivatives is governed by several key photophysical phenomena, including Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), and Excited-State Intramolecular Proton Transfer (ESIPT). Understanding these principles is crucial for the rational design of effective fluorescent probes.
A "push-pull" system is often engineered within the quinoline scaffold to induce ICT.[4] This involves attaching an electron-donating group (the "push") and an electron-withdrawing group (the "pull") to the quinoline core.[4] This arrangement facilitates the transfer of electron density upon photoexcitation, leading to a large Stokes shift and emission in the visible region.
Furthermore, some quinoline derivatives exhibit AIE, a phenomenon where the fluorescence intensity is enhanced in the aggregated state.[8][9] This is in contrast to many traditional fluorophores that suffer from aggregation-caused quenching. AIE is particularly advantageous for imaging applications in biological systems where molecules may aggregate.[9] ESIPT is another mechanism that can be harnessed, where a proton is transferred within the molecule in its excited state, leading to a large Stokes shift and dual emission in some cases.[8]
The protonation of the nitrogen atom in the quinoline ring can also significantly enhance fluorescence.[10][11] In its ground state, the non-bonding electrons on the nitrogen can lead to non-radiative decay pathways.[10] Upon protonation, these electrons are engaged in a bond, leading to a more rigid structure and a higher probability of radiative decay, thus increasing the fluorescence quantum yield.[10]
Synthetic Strategies: Building the Quinoline Core
Several classical and modern synthetic methods are employed to construct the quinoline scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis Methods
Skraup Synthesis: This is a widely used method for synthesizing quinoline itself and its simple derivatives. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12][13] The reaction can be highly exothermic and requires careful control.[13]
Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring.[12]
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[14]
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[15]
Modern Synthetic Approaches
More recent methods offer greater flexibility and control over the synthesis of complex quinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for introducing a wide variety of substituents onto the quinoline core.[4] For example, Suzuki or Stille couplings can be used to attach aryl or vinyl groups, allowing for the fine-tuning of the fluorophore's electronic and photophysical properties.[4]
Detailed Synthetic Protocols
The following protocols provide step-by-step instructions for the synthesis of representative quinoline-based fluorescent labels.
Protocol 1: Synthesis of a Styrylquinoline Derivative
This protocol describes the synthesis of a styrylquinoline dye, a class of compounds known for their fluorescent properties.[16]
Materials:
Quinaldine derivative
Substituted benzaldehyde
Acetic anhydride
Silica gel for column chromatography
Ethyl acetate
Hexane
Diethyl ether
Argon gas
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Rotary evaporator
Chromatography column
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve the quinaldine derivative and the desired substituted aldehyde in acetic anhydride.
Stir the resulting mixture under an argon atmosphere at 130 °C for 20 hours.[16]
After the reaction is complete, evaporate the solvent to dryness using a rotary evaporator.
Purify the crude product by short column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[16]
Cool the collected fractions and concentrate them under reduced pressure.
Wash the resulting solid with diethyl ether to obtain the pure styrylquinoline product as a yellow solid.[16]
Causality: The condensation reaction between the activated methyl group of the quinaldine derivative and the aldehyde, catalyzed by acetic anhydride, forms the styryl linkage, extending the π-conjugated system and giving rise to the fluorescent properties of the final compound.
Protocol 2: Synthesis of a 2,4-Disubstituted Quinoline Derivative via Palladium-Catalyzed Cross-Coupling
This protocol outlines a modern approach to synthesize highly tunable quinoline-based fluorophores.[4]
Materials:
2,4-Dichloroquinoline derivative
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)
Solvent (e.g., Dioxane/water mixture)
Argon gas
Equipment:
Schlenk flask
Magnetic stirrer
Heating mantle
Standard laboratory glassware for inert atmosphere techniques
Procedure:
To a Schlenk flask, add the 2,4-dichloroquinoline derivative, the arylboronic acid, the palladium catalyst, and the base.
Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.
Add the degassed solvent mixture to the flask.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC).
After completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality: The palladium-catalyzed Suzuki cross-coupling reaction allows for the regioselective substitution at the 2- and 4-positions of the quinoline ring.[4] This enables the introduction of various aryl groups, which act as tuning domains to modulate the electronic and photophysical properties of the resulting fluorophore.[4]
Visualization of Synthetic Workflows
Caption: Synthetic workflows for quinoline-based fluorescent labels.
Data Presentation: Photophysical Properties of Quinoline Derivatives
The following table summarizes the key photophysical properties of representative quinoline-based fluorescent probes.
Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)[15]
Equipment:
UV-Vis spectrophotometer
Fluorometer
Procedure:
Absorption Spectroscopy:
Prepare a dilute solution of the quinoline derivative in the desired solvent.
Record the absorption spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λₘₐₓ).
Fluorescence Spectroscopy:
Excite the sample at its λₘₐₓ in the fluorometer and record the emission spectrum.
Determine the wavelength of maximum emission.
Quantum Yield Determination (Relative Method):
Prepare a series of solutions of the sample and the reference standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for each solution.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
The quantum yield of the sample (Φₛ) can be calculated using the following equation:
Φₛ = Φᵣ * (mₛ / mᵣ) * (ηₛ² / ηᵣ²)
where Φᵣ is the quantum yield of the reference, m is the slope of the plot, and η is the refractive index of the solvent.
Protocol 4: Application in Live Cell Imaging
Objective: To visualize the localization of a synthesized quinoline-based probe in living cells.
Materials:
Synthesized quinoline fluorophore
Cell culture medium
Live cells (e.g., HeLa, HepG2)
Phosphate-buffered saline (PBS)
Confocal microscope
Procedure:
Cell Culture: Culture the desired cell line on glass-bottom dishes suitable for microscopy.
Probe Loading:
Prepare a stock solution of the quinoline probe in DMSO.
Dilute the stock solution in cell culture medium to the desired final concentration.
Remove the old medium from the cells and add the probe-containing medium.
.
Incubation: Incubate the cells with the probe for a specific period (e.g., 30 minutes) at 37 °C in a CO₂ incubator.
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
Imaging:
Add fresh cell culture medium or PBS to the cells.
Image the cells using a confocal microscope with the appropriate excitation and emission filters for the synthesized probe.
Conclusion and Future Perspectives
The synthesis of fluorescent labels from quinoline derivatives offers a powerful and versatile platform for developing advanced tools for biological research and medical diagnostics. The ability to rationally design and synthesize probes with tailored photophysical properties opens up exciting possibilities for visualizing complex biological processes with high sensitivity and specificity. As our understanding of the structure-property relationships in quinoline-based fluorophores continues to grow, we can expect the development of even more sophisticated probes for a wide range of applications, from early disease diagnosis to monitoring drug efficacy in real-time. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on the synthesis and application of these illuminating molecules.
References
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. Available at: [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives - Scientific Reports. Available at: [Link]
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link]
Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. Available at: [Link]
Preparation and Properties of Quinoline. Available at: [Link]
Fluorescence enhancement of quinolines by protonation - PMC. Available at: [Link]
Quinoline-Based Fluorescent Probe for Various Applications | 9 | Small - Taylor & Francis eBooks. Available at: [Link]
Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(II) and Zn(II): insights from single crystal structures and spectroscopic, DFT and cell imaging studies - RSC Publishing. Available at: [Link]
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. Available at: [Link]
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease | ACS Omega. Available at: [Link]
(PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Available at: [Link]
Quinoline-based fluorescent small molecules for live cell imaging - PubMed. Available at: [Link]
Fluorescence enhancement of quinolines by protonation - RSC Publishing. Available at: [Link]
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. Available at: [Link]
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC. Available at: [Link]
Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
QUINOLINE - Organic Syntheses. Available at: [Link]
Application Note: Modular Synthesis of Quinoline-Benzothiazinone Hybrids for Anti-TB Research
Executive Summary This application note details a convergent synthetic strategy for developing Quinoline-Benzothiazinone (Q-BTZ) hybrids . These small molecules are designed to combat Mycobacterium tuberculosis (Mtb) by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a convergent synthetic strategy for developing Quinoline-Benzothiazinone (Q-BTZ) hybrids . These small molecules are designed to combat Mycobacterium tuberculosis (Mtb) by dually leveraging the validated DprE1 suicide-inhibition mechanism of benzothiazinones (like PBTZ169/Macozinone) and the pharmacokinetic/permeation benefits of the quinoline scaffold.
Unlike traditional linear syntheses, this modular protocol utilizes a 2-(methylthio)-1,3-benzothiazin-4-one intermediate. This "activated core" allows researchers to rapidly couple various quinoline-functionalized amines, facilitating high-throughput Structure-Activity Relationship (SAR) studies.
Scientific Background & Mechanism of Action[1][2][3][4][5][6]
The Target: DprE1
The primary target of 8-nitro-1,3-benzothiazin-4-ones (BTZs) is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .[1][2][3] This enzyme is essential for the synthesis of Decaprenylphosphoryl-D-arabinose (DPA), the sole donor for the arabinogalactan layer of the mycobacterial cell wall.[4]
Mechanism of Suicide Inhibition
BTZs are prodrugs. The nitro group at position 8 is reduced by the FAD cofactor of DprE1 to a nitroso species. This reactive intermediate forms a semi-mercaptal covalent bond with Cysteine 387 (Cys387) in the active site, irreversibly inactivating the enzyme.
Why Hybridize with Quinoline?
While BTZs (e.g., PBTZ169) are potent (MIC < 1 ng/mL), they often suffer from poor aqueous solubility. Quinolines are privileged scaffolds in anti-TB research (e.g., Bedaquiline, Fluoroquinolones) known to improve lipophilicity profiles and cell wall permeation.
Pathway Visualization
Figure 1: Mechanism of DprE1 suicide inhibition by nitro-benzothiazinones.
Strategic Retro-Synthesis
To maximize efficiency, we employ a Convergent Synthesis . We build the activated BTZ core and the Quinoline amine separately, then couple them in the final step via nucleophilic substitution (
).
Figure 2: Convergent synthetic workflow for Q-BTZ hybrids.
Rationale: The methylthio group is an excellent leaving group for subsequent amination reactions, superior to direct cyclization with complex amines which often leads to side products.
(15 mmol) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate volatiles to yield the crude acid chloride.
Formation of Dithiocarbamate Intermediate: In a separate flask, dissolve methyl dithiocarbamate (11 mmol) in dry acetone. Add the crude acid chloride dropwise at 0°C.
Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours. The intramolecular displacement of the chlorine atom by the sulfur nucleophile closes the ring.
Work-up: Pour into ice water. The yellow precipitate is the target Compound 1 .
Purification: Recrystallize from Ethanol/DMF.
Yield Expectation: 65-75%
Key QC:
NMR should show the S-Me singlet around 2.6-2.7 ppm.
Phase B: Synthesis of the Quinoline-Piperazine Linker
Conditions: Reflux for 12-16 hours. Monitor by TLC (DCM:MeOH 9:1).
Work-up: Evaporate solvent. Partition residue between water and DCM. The product prefers the organic layer, while excess piperazine stays in the aqueous layer.
Observation: Evolution of methanethiol (stench) indicates reaction progress. Use a bleach trap for the exhaust gas.
Time: 4-6 hours. The yellow suspension will often clarify then reprecipitate the product.
Isolation: Cool to room temperature. The product usually precipitates as a bright yellow/orange solid. Filter and wash with cold ethanol.
Purification: If necessary, recrystallize from DMF/Ethanol or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
Data Analysis & Validation
Physicochemical & Biological Comparison
The following table highlights the expected improvements and benchmarks for the Hybrid compared to the parent BTZ043.
Feature
BTZ043 (Gen 1)
PBTZ169 (Gen 2)
Q-BTZ Hybrid (Target)
Core Structure
Chiral S-linker
Non-chiral Piperazine
Non-chiral Quinoline-Piperazine
Target
DprE1 (Cys387)
DprE1 (Cys387)
DprE1 (Cys387)
MIC ()
~1-5 ng/mL
~0.2-1 ng/mL
Target: < 10 ng/mL
Solubility
Low
Improved
High (due to Quinoline N)
Lipophilicity (cLogP)
~3.5
~3.0
Tunable (3.0 - 4.5)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Phase C
Incomplete displacement of S-Me
Switch solvent to THF or Dioxane and increase temp. Add 1.5 eq DIPEA.
Product is Oily
Trapped solvent/impurities
Triturate with diethyl ether or sonicate in cold ethanol.
No Reaction (Phase A)
Hydrolysis of Acid Chloride
Ensure strictly anhydrous conditions; use fresh .
Safety Warning
Methanethiol evolution
CRITICAL: Perform Phase C in a fume hood. Bubble exhaust through bleach (NaOCl) solution.
References
Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[6] Science. Link
Makarov, V. et al. (2014).[5][7] "Towards a new combination therapy for tuberculosis with next generation benzothiazinones."[6] EMBO Molecular Medicine.[6] Link
Tiwari, R. et al. (2020). "Benzothiazinone analogues as potential anti-tubercular agents."[5][8][9][10] RSC Advances. Link
Batt, S.M. et al. (2012).[11] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS. Link
Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-beta-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis."[2][6] Journal of the American Chemical Society.[6] Link
Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using Quinoline-4-carbonyl Chloride
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry The quinoline motif is a cornerstone in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its presence in pharmaceuticals is linked to a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring is therefore a critical endeavor in the discovery of new and improved drugs. Among the various methods for carbon-carbon bond formation, the Friedel-Crafts acylation stands out as a powerful tool for introducing a keto functionality, which can serve as a versatile handle for further synthetic transformations. This guide provides a detailed exploration of the Friedel-Crafts acylation reaction utilizing quinoline-4-carbonyl chloride, a key building block for the synthesis of novel quinoline-based compounds. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into overcoming the unique challenges posed by this nitrogen-containing heterocyclic system.
Chemical Principles and Mechanistic Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] The reaction typically involves the activation of an acyl halide with a Lewis acid catalyst to generate a highly electrophilic acylium ion.[3][4][5] This acylium ion is then attacked by the electron-rich aromatic ring of a substrate, leading to the formation of an aryl ketone.
A critical challenge in the Friedel-Crafts acylation with quinoline-4-carbonyl chloride arises from the presence of the basic nitrogen atom in the quinoline ring. This nitrogen can coordinate with the Lewis acid catalyst, leading to the deactivation of the catalyst and hindering the formation of the necessary acylium ion.[6] Consequently, a stoichiometric amount, or even an excess, of the Lewis acid is often required to ensure the reaction proceeds to completion.[7] The product, an aryl quinolyl ketone, can also form a complex with the Lewis acid, further sequestering the catalyst.[7]
To circumvent these issues, careful selection of the Lewis acid and reaction conditions is paramount. Milder Lewis acids or alternative catalytic systems, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), have been successfully employed in intramolecular Friedel-Crafts reactions of quinoline derivatives and can be adapted for intermolecular reactions.[3][4]
Reaction Mechanism Overview
The generally accepted mechanism for the Friedel-Crafts acylation is a three-step process:
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of quinoline-4-carbonyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.
Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a sigma complex (also known as an arenium ion). This step disrupts the aromaticity of the substrate and is typically the rate-determining step.
Deprotonation: A weak base, such as the AlCl₄⁻ anion, removes a proton from the sigma complex, restoring the aromaticity of the substrate and yielding the final aryl quinolyl ketone product. The Lewis acid catalyst is regenerated in this step, although in practice it often remains complexed to the product.
Figure 1: Generalized workflow of the Friedel-Crafts acylation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of quinoline-4-carbonyl chloride and its subsequent use in a Friedel-Crafts acylation reaction with anisole as a representative electron-rich aromatic substrate.
Part 1: Synthesis of Quinoline-4-carbonyl Chloride
The synthesis of quinoline-4-carbonyl chloride is readily achieved from the commercially available quinoline-4-carboxylic acid using thionyl chloride (SOCl₂).[8][9]
Materials and Reagents:
Reagent/Material
Formula
M.W.
Quantity
Supplier
Quinoline-4-carboxylic acid
C₁₀H₇NO₂
173.17
5.0 g
Sigma-Aldrich
Thionyl chloride
SOCl₂
118.97
20 mL
Sigma-Aldrich
Toluene (anhydrous)
C₇H₈
92.14
50 mL
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
2-3 drops
Sigma-Aldrich
Equipment:
100 mL round-bottom flask
Reflux condenser with a drying tube (CaCl₂)
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Schlenk line or nitrogen inlet for inert atmosphere (optional but recommended)
Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add quinoline-4-carboxylic acid (5.0 g).
Addition of Reagents: Under a fume hood, add anhydrous toluene (50 mL) followed by the slow addition of thionyl chloride (20 mL). Add 2-3 drops of DMF as a catalyst.
Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
Isolation: The resulting solid is quinoline-4-carbonyl chloride. It can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like hexane or a hexane/toluene mixture if higher purity is required.
Part 2: Friedel-Crafts Acylation of Anisole with Quinoline-4-carbonyl Chloride
This protocol describes the acylation of anisole to produce 4-(4-methoxybenzoyl)quinoline. Due to the potential for catalyst deactivation, an excess of aluminum chloride is used.
Materials and Reagents:
Reagent/Material
Formula
M.W.
Quantity
Supplier
Quinoline-4-carbonyl chloride
C₁₀H₆ClNO
191.62
3.83 g
Prepared in Part 1
Anisole
C₇H₈O
108.14
2.16 g
Sigma-Aldrich
Aluminum chloride (anhydrous)
AlCl₃
133.34
6.67 g
Sigma-Aldrich
Dichloromethane (DCM, anhydrous)
CH₂Cl₂
84.93
100 mL
Sigma-Aldrich
Hydrochloric acid (conc.)
HCl
36.46
~20 mL
Sigma-Aldrich
Sodium bicarbonate (sat. aq. soln.)
NaHCO₃
84.01
As needed
---
Magnesium sulfate (anhydrous)
MgSO₄
120.37
As needed
---
Equipment:
250 mL three-neck round-bottom flask
Dropping funnel
Reflux condenser with a drying tube (CaCl₂)
Magnetic stirrer and stir bar
Ice-water bath
Separatory funnel
Rotary evaporator
Protocol:
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The apparatus should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (6.67 g) and anhydrous dichloromethane (50 mL). Stir the suspension and cool it to 0 °C in an ice-water bath.
Addition of Acyl Chloride: Dissolve quinoline-4-carbonyl chloride (3.83 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
Addition of Anisole: After the addition of the acyl chloride is complete, add a solution of anisole (2.16 g) in anhydrous dichloromethane (25 mL) dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.
Reaction: After the addition of anisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (20 mL). This should be done in a large beaker with vigorous stirring.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(4-methoxybenzoyl)quinoline.
Figure 2: Step-by-step experimental workflow.
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no yield
- Inactive Lewis acid (hydrolyzed).- Insufficient amount of Lewis acid.- Deactivated aromatic substrate.
- Use fresh, anhydrous AlCl₃.- Increase the stoichiometry of AlCl₃ (e.g., to 3-4 equivalents).- Ensure the aromatic substrate is sufficiently electron-rich.
Formation of multiple products
- Isomerization of the product.- Polysubstitution (less common in acylation).
- Run the reaction at a lower temperature.- Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).
Difficult work-up
- Emulsion formation during extraction.- Incomplete quenching of the Lewis acid.
- Add more brine during the washing steps.- Ensure complete hydrolysis of the AlCl₃ complex by adding more ice/acid and stirring for a longer period.
Product decomposition
- Harsh reaction conditions.- Unstable product.
- Lower the reaction temperature.- Reduce the reaction time.- Consider using a milder catalyst system.
Data Summary and Expected Results
The Friedel-Crafts acylation of anisole is expected to yield predominantly the para-substituted product, 4-(4-methoxybenzoyl)quinoline, due to the steric hindrance at the ortho position. The yield of the purified product can vary depending on the reaction scale and purity of the reagents but can be expected to be in the range of 50-70% based on similar reactions.
Parameter
Expected Value/Observation
Product Name
4-(4-Methoxybenzoyl)quinoline
Appearance
Off-white to pale yellow solid
Expected Yield
50-70%
TLC (Hexane:EtOAc 7:3)
Rf ≈ 0.3-0.4
¹H NMR
Characteristic signals for both quinoline and methoxyphenyl protons.
¹³C NMR
Signal for the ketone carbonyl carbon (~195 ppm).
Mass Spectrometry
[M+H]⁺ peak corresponding to the product's molecular weight.
Conclusion
The Friedel-Crafts acylation using quinoline-4-carbonyl chloride is a valuable synthetic route to novel aryl quinolyl ketones, which are important precursors in drug discovery. While the presence of the quinoline nitrogen presents a challenge in terms of catalyst deactivation, this can be effectively managed through the use of a stoichiometric excess of a strong Lewis acid like aluminum chloride and carefully controlled reaction conditions. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this transformation and to further explore the rich chemistry of quinoline derivatives.
References
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Wikipedia. (2024, January 29). Friedel–Crafts reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Hernández-Vázquez, E., et al. (2021). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
Rajendran, S., et al. (2021). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]
Li, Y., et al. (2008). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Chemical Research, 2008(11), 640-641.
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
Ranu, B. C., et al. (2002). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 102(10), 3517-3576.
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
Pfitzinger Reaction Technical Support Center: Optimizing Temperature and Reaction Time
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids. As a self-validating system of protocols and insights, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
I. Core Concepts: Understanding the "Why" Behind the Pfitzinger Reaction
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The reaction proceeds through a series of well-defined steps, and understanding this mechanism is critical for effective optimization.
The Reaction Pathway
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[1][3] This intermediate then undergoes condensation with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[1] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[1]
Caption: The Pfitzinger Reaction Mechanism.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments, providing both a solution and the scientific reasoning behind it.
Symptom/Issue
Potential Cause(s)
Recommended Action(s) & Rationale
Low or No Yield
1. Steric Hindrance: Bulky substituents on the carbonyl compound can prevent condensation. For example, ketones with extensive branching near the carbonyl group may fail to react.[4] 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. 3. Decomposition of Reactants: Sensitive substrates may degrade under prolonged heating or harsh basic conditions.
1. Assess Substrate Viability: For sterically hindered ketones, consider alternative synthetic routes. If a simple aryl group is on either the carbonyl or methylene carbon, the ketone becomes more susceptible to steric inhibition by bulky substituents on the other side.[4] 2. Optimize Reaction Conditions: Systematically increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Employ Milder Conditions: For sensitive substrates, attempt the reaction at a lower temperature for a longer duration.
Significant Tar Formation
1. Excessively High Temperature: This is a common cause of polymerization and decomposition of intermediates.[5] 2. Concurrent Side Reactions: The carbonyl compound may undergo self-condensation under strong basic conditions.
1. Reduce Reaction Temperature: Yields are often poorer at elevated temperatures, with the product being contaminated by increasing amounts of tar.[5] If refluxing, consider a lower-boiling solvent or reduce the heat source. 2. Sequential Addition of Reagents: First, dissolve the isatin in the basic solution and allow the ring-opening to occur (often indicated by a color change). Then, add the carbonyl compound. This can minimize self-condensation of the carbonyl partner.
Incomplete Conversion of Isatin
1. Insufficient Base: The base is crucial for the initial ring-opening of isatin. 2. Poor Solubility of Isatin: If the isatin does not fully dissolve or react in the initial step, the subsequent condensation will be inefficient.
1. Ensure Adequate Base Concentration: Use a sufficiently concentrated solution of a strong base like KOH or NaOH. 2. Pre-dissolution of Isatin: Stir the isatin in the basic solution at room temperature for an extended period (e.g., 1 hour) before adding the carbonyl compound to ensure the formation of the potassium salt of isatinic acid.[1]
Difficulty in Product Isolation/Purification
1. Product is Highly Soluble in the Work-up Solvent: This can lead to loss of product during extraction. 2. Formation of Emulsions: This is common during the acidic work-up and extraction phases. 3. Co-precipitation of Impurities: Tarry byproducts can co-precipitate with the desired product upon acidification.
1. Adjust pH Carefully: Acidify the aqueous layer slowly in an ice bath to precipitate the product. Ensure the final pH is in the optimal range for your specific product's insolubility (typically pH 4-5).[1] 2. Use Brine: During extractions, wash the organic layer with a saturated NaCl solution (brine) to break emulsions. 3. Purification via Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Pfitzinger reaction?
A: There is no single optimal temperature; it is highly dependent on the substrates. For many common ketones, refluxing in ethanol (around 78°C) is a standard starting point.[2] However, for more sensitive substrates, lower temperatures (e.g., room temperature to 40°C) over a longer period may be necessary to prevent tar formation.[5] Conversely, for less reactive or sterically hindered substrates, higher temperatures may be required.
Q2: How long should I run my Pfitzinger reaction?
A: Reaction times can vary from a few hours to over 48 hours.[6] For instance, the reaction of isatin with acetone can yield good results in 8 hours, while other substrates may require 24-72 hours.[1][6] The most reliable way to determine the optimal reaction time is to monitor its progress by TLC.
Q3: Should I use conventional heating or microwave irradiation?
A: Both methods are effective, and the choice depends on your specific needs and equipment.
Conventional Heating (e.g., oil bath, heating mantle): This method is widely accessible and allows for easy scaling up of reactions. It is often preferred for initial optimization studies where careful temperature control is paramount.
Microwave Irradiation: This technique can dramatically reduce reaction times, often from hours to minutes.[1] Microwave heating is uniform and rapid, which can sometimes lead to higher yields and cleaner reactions.[7] However, careful temperature monitoring is crucial as localized overheating can lead to decomposition.
Q4: What is the role of the strong base, and can I use a weaker base?
A: A strong base, typically KOH or NaOH, is essential for the initial hydrolysis and ring-opening of the isatin amide bond.[3] This is a critical step; without it, the reaction will not proceed. Weaker bases are generally not effective for this purpose. The concentration of the base can also be important, with more concentrated solutions often leading to faster reactions.[6]
Q5: My carbonyl compound has two different α-methylene groups. Which one will react?
A: The reaction will typically occur at the more sterically accessible and/or more acidic α-methylene group. This can sometimes lead to a mixture of products, which can complicate purification. If regioselectivity is a concern, careful consideration of the carbonyl substrate is necessary.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Pfitzinger Reaction (Conventional Heating)
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a suitable solvent such as a mixture of ethanol (25 mL) and water (1 mL).[1]
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.[1]
To this mixture, add the carbonyl compound (0.07 mol) and heat the reaction to reflux.[2]
Monitor the reaction progress by TLC. Reaction times can vary significantly (see Table 1).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the bulk of the solvent by rotary evaporation.
Add water to the residue to dissolve the potassium salt of the product.
Wash the aqueous solution with a nonpolar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.[1]
Collect the solid product by vacuum filtration, wash with cold water, and dry.
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[1]
Protocol 2: General Procedure for Pfitzinger Reaction (Microwave-Assisted)
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture for a specified time (e.g., 9 minutes), monitoring the temperature and pressure.[1]
After irradiation, cool the vessel to room temperature and filter the solution.
Pour the filtrate into an ice-water mixture and acidify with acetic acid.[1]
Collect the precipitated solid by filtration, wash with water, and dry.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids under different conditions. This data can serve as a starting point for your own optimization experiments.
Table 1: Reaction of Isatin Derivatives with Various Ketones
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Pfitzinger reaction.
Caption: A logical workflow for troubleshooting the Pfitzinger reaction.
VI. References
GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225–250. [Link]
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Scribd. [Link]
Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]
International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
Fuson, R. C., & Miller, C. H. (1951). Steric Hindrance in the Pfitzinger Reaction. Journal of the American Chemical Society, 73(12), 5927–5928. [Link]
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Chemical Reviews, 112(11), 6104–6155. [Link]
Thummel, R. P. (2008). Direct Access to 4-Carboxy-1,8-naphthyridines and Related Compounds through Pfitzinger-Type Chemistry. The Journal of Organic Chemistry, 73(11), 4334-4337. [Link]
Back, T. G., Parvez, M., & Wulff, J. E. (2003). Conjugate Additions of o-Iodoanilines and Methyl Anthranilates to Acetylenic Sulfones. A New Route to Quinolones Including First Syntheses of Two Alkaloids from the Medicinal Herb Ruta chalepensis. The Journal of Organic Chemistry, 68(6), 2223–2233. [Link]
Kappe, C. O. (2005). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 44(41), 6250-6284. [Link]
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]
Troubleshooting guide for incomplete conversion to quinoline acyl chloride
Technical Support Center: Quinoline Acyl Chloride Synthesis Topic: Troubleshooting Incomplete Conversion of Quinoline Carboxylic Acid to Quinoline Acyl Chloride Audience: Medicinal Chemists, Process Chemists, and Drug Di...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quinoline Acyl Chloride Synthesis
Topic: Troubleshooting Incomplete Conversion of Quinoline Carboxylic Acid to Quinoline Acyl Chloride
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The "Zwitterion" Trap
Converting quinoline carboxylic acids to their corresponding acyl chlorides is deceptively difficult compared to standard benzoic acid derivatives. The core challenge lies in the heterocyclic nitrogen .
In the starting material, the basic quinoline nitrogen and the acidic carboxylic acid often exist as a zwitterion (internal salt), resulting in high melting points and extreme insolubility in non-polar solvents (DCM, Toluene). Furthermore, the reaction product is not the neutral acyl chloride, but typically the acyl chloride hydrochloride salt . Failure to account for these solubility and ionization states is the primary cause of incomplete conversion and low yields.
This guide provides a systematic approach to diagnosing and fixing stalled reactions.
Module 1: Diagnostic Logic Flow
Before adding more reagent, use this logic flow to identify the specific failure mode.
Figure 1: Decision matrix for diagnosing incomplete acyl chloride formation. Note that the product is often an insoluble hydrochloride salt, mimicking the appearance of starting material.
Module 2: The Mechanism of Failure & Success
Why Thionyl Chloride Alone Fails
Neat thionyl chloride (
) often fails to dissolve the zwitterionic quinoline carboxylic acid. The solid gets coated with a passivation layer of the product, preventing further reaction.
The Solution: DMF Catalysis (Vilsmeier-Haack Activation)
The addition of Dimethylformamide (DMF) is mandatory for these substrates. DMF reacts with the chlorinating agent (Oxalyl Chloride or Thionyl Chloride) to form a highly reactive Chloroiminium species (Vilsmeier reagent). This soluble species attacks the carboxylic acid far more aggressively than the bulk chlorinating agent [1].
Figure 2: Catalytic cycle of DMF. The active chloroiminium species solubilizes the reaction by converting the acid into a reactive intermediate.
Module 3: Comparative Reagent Selection
Select the reagent based on your downstream application and available equipment.
Feature
Thionyl Chloride ()
Oxalyl Chloride ()
Ghosez's Reagent
State
Liquid (Boiling Point 76°C)
Liquid (Boiling Point 61°C)
Liquid (Reagent)
Reactivity
High (Requires Reflux)
Moderate (Room Temp possible)
Very High (Neutral conditions)
By-products
(Gas), (Gas)
(Gas), (Gas),
Neutral Amides
Best For
Large scale, robust substrates
Sensitive substrates, small scale
Acid-sensitive substrates
Key Risk
Hard to remove last traces; sulfur smell
Generates toxic CO gas
Expensive; difficult atom economy
Module 4: Validated Protocols
Protocol A: The "Nuclear Option" (Thionyl Chloride)
Best for stubborn substrates where high heat is tolerated.
Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (
or line).
Suspension: Suspend Quinoline-COOH (1.0 equiv) in dry Toluene (5-10 volumes). Note: Toluene allows higher reflux temp than neat
Visual Check: The dense starting material should slowly convert to a finer, lighter precipitate (the acyl chloride HCl salt) or a clear solution depending on the specific derivative.
Completion: Stir 2-12 hours. Reaction usually becomes homogeneous.
Workup: Evaporate solvent in vacuo.
Module 5: Troubleshooting & FAQs
Q1: I still see a solid after refluxing for 6 hours. Did it fail?A: Not necessarily. Quinoline acyl chlorides are basic. In the presence of HCl (generated by the reaction), they form the hydrochloride salt (
), which is often insoluble in non-polar solvents like Toluene or DCM [2].
Test: Take a small aliquot of the solid, quench it in dry Methanol. Run LCMS. If you see the Methyl Ester (
vs Acid), the conversion was successful.
Q2: My product turns back into the starting acid during filtration.A: Acyl chlorides are extremely moisture-sensitive. The moisture in the air is enough to hydrolyze them back to the acid during vacuum filtration.
Fix: Do not filter. Evaporate the solvent and excess reagent under high vacuum (Schlenk line) and use the crude solid directly in the next step. If you must filter, use a Schlenk frit under Argon flow.
Q3: The reaction turns black/tarry.A: This indicates decomposition, likely due to excessive heating or impurities in the
.
Fix: Switch to Protocol B (Oxalyl Chloride) at Room Temperature. If using
, distill it first to remove sulfur chlorides () which cause discoloration [3].
Q4: Can I use Pyridine to scavenge the HCl?A: Use with caution. While pyridine scavenges HCl, it can also catalyze the formation of ketenes (if alpha-protons are present) or form acyl-pyridinium salts that are hygroscopic and difficult to handle. For quinolines, the internal nitrogen usually acts as its own scavenger.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acyl Substitution).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).[2]
Levin, D. (1997). "The preparation of acid chlorides."[3][4][5][6][7][8][9][10] Organic Process Research & Development, 1(2), 182. (Discusses industrial handling and purification).
Tilley, J. W., et al. (1987). "Synthesis of Quinoline-3-carboxylic acids." Journal of Medicinal Chemistry, 30(10), 1853–1859. (Specific protocol for quinoline derivatives).
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is a highly reactive electrophilic intermediate, commonly employed in the synthesis of NK3 receptor antagonists (e.g., analogs of SB-222200) and antimalarial agents.
The molecule possesses a "push-pull" solubility profile:
Lipophilic Region: The 3-butoxyphenyl moiety increases solubility in non-polar organic solvents (DCM, Toluene) compared to bare quinoline.
Polar/Reactive Region: The quinoline nitrogen and the acid chloride functionality create susceptibility to hydrolysis and aggregation via
- stacking.
Critical Warning: The primary failure mode in reactions with this reagent is hydrolysis due to wet solvents and side-reactions with amide-based solvents (e.g., DMF) at elevated temperatures.
Solvent Compatibility Matrix
The following table categorizes solvents based on solubility of the starting material and chemical compatibility.
Solvent Class
Specific Solvent
Solubility Rating
Compatibility
Technical Notes
Chlorinated
Dichloromethane (DCM)
Excellent
High
Recommended. Best for preventing aggregation. Easy workup.
Ethers
THF, 2-MeTHF
Good
High
Recommended. Ensure anhydrous (stabilized). Good for low-temp additions.
Amides
DMF, DMAc
Excellent
Conditional
Use with Caution. Can form Vilsmeier-type intermediates with COCl. Keep T < 0°C.
Aromatics
Toluene
Moderate
High
Good for reflux, but starting material may require heating to dissolve fully.
Alcohols
MeOH, EtOH
N/A
Incompatible
DO NOT USE. Will react immediately to form the ester (solvolysis).
Alkanes
Hexane, Heptane
Poor
High
Used only as anti-solvents for precipitation/crystallization.
Optimized Experimental Protocols
Protocol A: Standard Anhydrous Amidation (The "Go-To" Method)
Best for high-value synthesis where moisture control is possible.
Reagents:
Acid Chloride (1.0 eq)
Amine/Nucleophile (1.1 eq)
Triethylamine (TEA) or DIPEA (1.5 eq)
Anhydrous DCM (0.1 M concentration)
Workflow:
Dissolution: Dissolve the 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride in anhydrous DCM under Nitrogen/Argon.
Why: DCM disrupts quinoline
-stacking better than THF.
Cooling: Cool the solution to 0°C.
Why: Controls the exotherm of the reaction and minimizes side reactions.
Base Addition: Add TEA/DIPEA before the nucleophile if the nucleophile is an HCl salt. If the nucleophile is a free base, add the base after to scavenge HCl.
Reaction: Add the amine dropwise. Warm to Room Temperature (RT) and stir for 2–4 hours.
Validation: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the non-polar acid chloride spot.
Dissolve the amine in the aqueous base (if water-soluble) or DCM.
Dissolve the acid chloride in DCM.
Vigorously stir the biphasic mixture (DCM/Water) at 0°C -> RT.
Mechanism:[1][2][3][4] The reaction occurs at the interface. The inorganic base in the water phase neutralizes the HCl byproduct, driving the reaction forward without requiring expensive organic bases.
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that is very polar and won't move. What is it?
Diagnosis: Hydrolysis.
Explanation: Your acid chloride has reacted with adventitious water to form 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid .
The Fix:
Ensure all glassware is oven-dried.
Use a drying tube or inert atmosphere.
Recovery: You can re-convert the acid back to the chloride using Thionyl Chloride (
) or Oxalyl Chloride, then re-attempt the coupling immediately.
Q2: My reaction in DMF turned dark red/black and yield is low.
Diagnosis: DMF Side Reaction.
Explanation: Acid chlorides can react with DMF to form a dimethyliminium chloride (Vilsmeier reagent) intermediate, which competes with your nucleophile. This is accelerated by heat (>0°C).
The Fix:
Switch to THF or DCM .
If you must use DMF (due to nucleophile solubility), cool the DMF solution to -10°C before adding the acid chloride and keep the reaction cold.
Q3: The product is oiling out during workup.
Diagnosis: Lipophilicity of the Butoxy Group.
Explanation: The 3-butoxy chain makes the product "greasy," preventing clean crystallization from polar solvents.
The Fix:
Evaporate the organic solvent (DCM).
Triturate the residue with cold Diethyl Ether or Hexane/EtOAc (9:1) . The impurity (often amine hydrochloride salts) will remain solid, or the product will precipitate as a white solid while impurities stay in the mother liquor.
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
Use this logic to select the correct solvent system based on your specific constraints.
Caption: Decision matrix for optimizing solvent conditions based on nucleophile properties.
Figure 2: Reaction Pathways & Failure Modes
Understanding the competition between Product Formation and Hydrolysis.
Caption: Mechanistic pathway showing the competition between Amidation (Green) and Hydrolysis (Red).
References
Saudi, M. N. S., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." Oxford University Press. (General reference for Acid Chloride reactivity).
Common Organic Chemistry. "Amine to Amide (via Acid Chloride) - Common Conditions." Link
Duvelleroy, D., et al. (2005).[5] "Rapid synthesis of quinoline-4-carboxylic acid derivatives...". Organic & Biomolecular Chemistry. Link
Levin, J. I., et al. (1993). "Side reactions in the use of DMF with acid chlorides." Synthetic Communications. (General grounding for DMF warning).
A Comparative Guide to the Synthesis and Reactivity of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride and 2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Arylquinoline-4-Carboxylic Acid Derivatives Quinoline and its derivatives are fundamental scaffolds in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Arylquinoline-4-Carboxylic Acid Derivatives
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[1] Among these, the 2-aryl-quinoline-4-carboxylic acid framework serves as a critical structural motif in the development of novel therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The conversion of these carboxylic acids to their corresponding carbonyl chlorides transforms them into highly reactive intermediates, prime for a variety of nucleophilic substitution reactions to generate a library of derivative compounds such as amides, esters, and ketones.
This guide provides an in-depth, objective comparison of two key reactive intermediates: 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride and its parent compound, 2-phenylquinoline-4-carbonyl chloride. We will explore their synthesis, starting from their carboxylic acid precursors, and delve into a comparative analysis of their physicochemical properties and reactivity profiles, supported by established experimental protocols. The structural difference, the presence of a butoxy group on the phenyl ring, imparts distinct characteristics that will be the focus of this comparative analysis.
Synthesis of Precursor Carboxylic Acids
The journey to our target carbonyl chlorides begins with the synthesis of their respective carboxylic acid precursors. Two classical and robust methods for constructing the 2-aryl-quinoline-4-carboxylic acid core are the Doebner Reaction and the Pfitzinger Reaction .
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a one-pot synthesis that efficiently yields 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4] This method is lauded for its operational simplicity and good yields.
Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner Reaction [1]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol.
Catalysis: Introduce a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (e.g., 15 mol%), to the mixture.[1]
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-phenylquinoline-4-carboxylic acid, often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
The Pfitzinger Reaction: From Isatin to Quinolines
The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, involving the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]
Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid via the Pfitzinger Reaction [6]
Base-mediated Ring Opening: Dissolve isatin (1.0 eq) in an aqueous solution of a strong base, such as 33% potassium hydroxide (KOH), which facilitates the ring-opening of the isatin lactam.
Condensation: To this solution, add a solution of the carbonyl compound, in this case, acetophenone (1.1 eq), in ethanol.
Reaction Conditions: Heat the mixture to reflux (approximately 85°C) for 8-12 hours.
Work-up and Isolation: After cooling, remove the ethanol via rotary evaporation. Add water to the residue and acidify with a mineral acid (e.g., 3 M HCl) to a pH of 5-6. The precipitated product, 2-phenylquinoline-4-carboxylic acid, is then collected by filtration, washed with water, and dried.[6]
For the synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid , the same protocols can be applied, substituting benzaldehyde with 3-butoxybenzaldehyde in the Doebner reaction, or acetophenone with 3'-butoxyacetophenone in the Pfitzinger reaction.
Conversion to Carbonyl Chlorides: Activating the Carboxylic Acid
The conversion of the carboxylic acid to the more reactive carbonyl chloride is a standard and crucial step for further derivatization. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][7]
Experimental Protocol: General Procedure for the Synthesis of Quinoline-4-carbonyl chlorides [2]
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 2-aryl-quinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A co-solvent such as dichloromethane (DCM) can also be used.
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude carbonyl chloride can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from an appropriate anhydrous solvent.
Comparative Analysis: Physicochemical Properties
The introduction of a 3-butoxy group onto the phenyl ring is expected to influence the physicochemical properties of the resulting carbonyl chloride.
Property
2-phenylquinoline-4-carbonyl chloride
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
Rationale for Predicted Differences
Molecular Weight
267.71 g/mol
339.82 g/mol
The addition of a butoxy group (-OC₄H₉) increases the molecular mass.
Melting Point
Likely a crystalline solid. Experimental data for the carboxylic acid precursor is 214-215 °C. The carbonyl chloride is expected to have a lower melting point.
Predicted to be a solid or a high-boiling liquid/low-melting solid. The flexible butoxy chain may disrupt crystal packing, potentially leading to a lower melting point compared to the unsubstituted analog.
Increased molecular flexibility and potential for less efficient crystal packing due to the butoxy group.
Solubility
The precursor carboxylic acid is soluble in alcohols and diethyl ether, but insoluble in water. The carbonyl chloride is expected to be soluble in common aprotic organic solvents (DCM, THF, Toluene).
Predicted to have enhanced solubility in nonpolar organic solvents (e.g., hexanes, toluene) and good solubility in other common organic solvents (DCM, THF) compared to the phenyl analog.
The aliphatic butoxy chain increases the lipophilicity of the molecule.
Stability
Acyl chlorides are generally moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.[8]
Similar moisture sensitivity is expected. The ether linkage of the butoxy group is generally stable under the conditions used for carbonyl chloride reactions, but could be cleaved under strongly acidic conditions.[9]
The fundamental reactivity of the acyl chloride functional group remains the primary determinant of stability.
Comparative Analysis: Reactivity
The electronic nature of the substituent on the 2-phenyl ring can influence the electrophilicity of the carbonyl carbon in the quinoline-4-carbonyl chloride, thereby affecting its reactivity towards nucleophiles.
2-phenylquinoline-4-carbonyl chloride : The phenyl group is largely electronically neutral in its effect on the quinoline ring system and the distal carbonyl chloride.
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride : The butoxy group at the meta position is a weak electron-donating group through resonance and an electron-withdrawing group through induction. The overall electronic effect on the distant carbonyl chloride is likely to be minimal but could slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted phenyl analog. This might result in slightly slower reaction rates with nucleophiles.
Figure 1: General synthesis and reactivity workflow for 2-aryl-quinoline-4-carbonyl chlorides.
Experimental Workflow: A Comparative Reactivity Study
To empirically compare the reactivity of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride and 2-phenylquinoline-4-carbonyl chloride, a parallel amidation reaction can be performed, monitoring the reaction rates.
Figure 2: Workflow for a comparative reactivity study.
Experimental Protocol: Comparative Amidation with Morpholine
Preparation: In two separate, identical, flame-dried flasks under an inert atmosphere, prepare solutions of 2-phenylquinoline-4-carbonyl chloride (1.0 eq) and 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
Reaction Initiation: To each flask at room temperature, add a solution of morpholine (1.1 eq) in anhydrous DCM simultaneously.
Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture and quench with a suitable reagent. Analyze the aliquots by TLC or LC-MS to determine the extent of conversion of the starting material to the amide product.
Analysis: Compare the rates of disappearance of the starting carbonyl chlorides and the appearance of the corresponding morpholine amides to determine the relative reactivity.
Conclusion
Both 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride and 2-phenylquinoline-4-carbonyl chloride are valuable reactive intermediates for the synthesis of a wide array of quinoline derivatives. The choice between these two reagents will largely depend on the desired properties of the final product.
2-phenylquinoline-4-carbonyl chloride serves as a foundational building block, offering a straightforward entry into a diverse range of 2-phenylquinoline derivatives.
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride provides an avenue to introduce a lipophilic butoxy group, which can enhance solubility in nonpolar environments and potentially modulate the biological activity of the final compound. While its synthesis follows established protocols, the presence of the butoxy substituent is predicted to subtly influence its physical properties and reactivity.
This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in the selection and application of these important synthetic intermediates.
Validating the Structure of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride Derivatives
Executive Summary: The "Transient" Intermediate In the synthesis of neurokinin-3 (NK3) receptor antagonists—specifically analogs of Osanetant and Talnetant —the quinoline-4-carbonyl chloride scaffold serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Transient" Intermediate
In the synthesis of neurokinin-3 (NK3) receptor antagonists—specifically analogs of Osanetant and Talnetant —the quinoline-4-carbonyl chloride scaffold serves as a critical electrophilic hub. The specific derivative, 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride , represents a high-value intermediate where the lipophilic butoxy tail modulates pharmacokinetic profiles, while the acid chloride moiety enables coupling with complex amines (e.g., chiral piperidines).
However, validating this structure presents a paradox: the very reactivity that makes it valuable makes it difficult to analyze. Direct injection into reverse-phase HPLC leads to hydrolysis, yielding the carboxylic acid parent and false purity data. This guide outlines a rigorous, self-validating protocol to confirm the structure of this labile intermediate without artifactual degradation.
The Analytical Challenge: Acid Chloride vs. Carboxylic Acid
Before detailing the protocol, it is vital to understand why standard workflows fail. The carbonyl chloride group (-COCl) is highly susceptible to nucleophilic attack by water.
The Trap: If you analyze the acid chloride directly via LC-MS with a water/acetonitrile gradient, you will observe the mass of the carboxylic acid. An inexperienced chemist might conclude the reaction failed, when in reality, the analysis caused the degradation.
Comparative Analysis of Validation Methods
We evaluate three primary methodologies for validating this specific quinoline derivative.
Table 1: Analytical Technique Comparison
Technique
Suitability
Critical Insight
Recommendation
FT-IR (ATR)
High
The -COCl stretch is distinct and isolated from other aromatic signals.
Primary Qualitative Check. Must be performed strictly anhydrous.
1H NMR
Medium
Proton shifts are subtle between Acid and Acid Chloride.[1]
Secondary Check. Use strictly dry CDCl3. Look for deshielding of H3/H5 quinoline protons.
13C NMR
High
Carbonyl carbon shift is diagnostic (~166 ppm vs ~168-170 ppm).
Definitive Structural Proof.
Direct LC-MS
Critical Failure
Hydrolysis occurs on-column.
DO NOT USE for direct ID.
Derivatization LC-MS
High
Converts unstable -COCl to stable Methyl Ester (-COOMe).
Gold Standard for Purity.
The Self-Validating Protocol
This protocol uses a "Schrödinger's Analysis" approach: we confirm the reactive species exists by trapping it instantly.
Workflow Diagram
The following diagram illustrates the decision logic and chemical pathways for validation.
Figure 1: Dual-path validation workflow ensuring structural integrity is maintained during analysis.
Step-by-Step Methodology
Phase 1: Synthesis & Isolation
Context: The acid chloride is typically generated by refluxing 2-(3-butoxyphenyl)quinoline-4-carboxylic acid with Thionyl Chloride (
) or Oxalyl Chloride.
Evaporate excess
strictly under reduced pressure.
Crucial: Chase with dry toluene (3x) to azeotrope trace
and HCl.
Isolate the residue as a solid or oil under Argon.
Phase 2: Spectroscopic Confirmation (Path A)
Goal: Confirm the functional group without altering the molecule.
FT-IR (Diamond ATR): Place a small amount of crude solid on the crystal.
Target Signal: Look for a sharp, strong band at 1795–1810 cm⁻¹ .
Validation: If the band is at 1700 cm⁻¹, hydrolysis has occurred.
NMR Preparation: Dissolve ~10 mg in anhydrous
(stored over molecular sieves).
13C NMR: The carbonyl carbon of the acid chloride typically resonates upfield (lower ppm) relative to the carboxylic acid due to the mesomeric effect of Chlorine, but the inductive effect competes. More importantly, the signal is distinct from the acid.
1H NMR: Focus on the 3-butoxy chain . The triplet of the terminal methyl and the multiplet of the
are diagnostic for the integrity of the ether linkage (ensuring the acidic conditions didn't cleave the ether).
Phase 3: Purity Assessment via Derivatization (Path B)
Goal: Quantify purity using HPLC without decomposing the sample.
Take 10 µL of the Acid Chloride reaction mixture.
Add into 500 µL of anhydrous Methanol (MeOH) .
Mechanism:
.
Sonicate for 1 minute.
Inject this sample into the LC-MS.
Data Analysis: Look for the mass of the Methyl Ester (
Da).
If you see the Methyl Ester peak >95%, your Acid Chloride was >95% pure.
If you see the Carboxylic Acid peak in this quenched sample, it means the conversion to Acid Chloride was incomplete before you added methanol.
Experimental Data Interpretation
Use the following reference table to interpret your spectral data for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride derivatives.
Note: The quinoline H3 proton (beta to the carbonyl) is a sensitive probe. In the acid chloride, the electron-withdrawing nature of -COCl often shifts this proton downfield compared to the ester.
Structural Diagram
The following diagram visualizes the chemical structure and the specific sites monitored during validation.
Figure 2: Structural connectivity and key monitoring points for validation.
Conclusion
Validating 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride requires a departure from standard "dilute-and-shoot" LC-MS workflows. By adopting a derivatization-first strategy for purity and anhydrous spectroscopy for identity, researchers can distinguish between the active intermediate and its hydrolyzed byproduct. This ensures the integrity of subsequent coupling reactions in the synthesis of NK3 antagonists.
References
Talnetant and Osanetant: Structurally Diverse Antagonists.
Source: National Institutes of Health (PubMed)
Citation: Sarau, H. M., et al. (2001). "Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action."[2] Journal of Pharmacology and Experimental Therapeutics.
URL:[Link]
Spectroscopy of Carboxylic Acid Derivatives.
Source: Chemistry LibreTexts
Citation: "21.10: Spectroscopy of Carboxylic Acid Derivatives."
URL:[Link]
Synthesis of Quinoline-4-carboxylic Acid Derivatives.
Source: ResearchGate
Citation: "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives."
URL:[Link]
Stability of Quinoline Derivatives in LC-MS.
Source: National Institutes of Health (PubMed)
Citation: "Stability study of veterinary drugs in standard solutions for LC-MS/MS screening."
URL:[Link]
Biological activity comparison of different 2-arylquinoline-4-carboxamides
The following guide provides an in-depth technical comparison of 2-arylquinoline-4-carboxamides, focusing on their dual roles as tubulin polymerization inhibitors and NK3 receptor antagonists. Executive Summary The 2-ary...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 2-arylquinoline-4-carboxamides, focusing on their dual roles as tubulin polymerization inhibitors and NK3 receptor antagonists.
Executive Summary
The 2-arylquinoline-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a quinoline core substituted with an aryl group at position 2 and a carboxamide moiety at position 4. This specific substitution pattern unlocks two distinct, high-value biological activities:
Anticancer Agents: Potent inhibition of tubulin polymerization targeting the colchicine binding site.[1]
CNS Modulators: Selective antagonism of the Neurokinin-3 (NK3) receptor, relevant for schizophrenia and menopausal vasomotor symptoms.
This guide compares these activities, detailing the Structure-Activity Relationships (SAR) that drive selectivity between these two divergent pathways.
Mechanism of Action & Signaling Pathways
The biological output of these derivatives depends heavily on the specific substituents on the 2-aryl ring and the amide nitrogen. The following diagram illustrates the divergent mechanistic pathways.
Caption: Divergent signaling pathways of 2-arylquinoline-4-carboxamides based on substituent sterics.
Comparative Biological Activity[2][3]
A. Anticancer Activity (Tubulin Polymerization Inhibition)
Derivatives with a simple 2-phenyl substituent often mimic the structure of Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin.
Key SAR Feature: Electron-donating groups (e.g., -OMe) on the 2-phenyl ring enhance affinity for the colchicine pocket.
Lead Compound: "Compound 7b" (from Bioorg. Med. Chem. 2017 study).[1]
Table 1: Cytotoxicity Profile of Key 2-Phenylquinoline-4-carboxamides
Compound ID
R1 (2-Aryl)
R2 (Amide N-Subst.)
IC50 (HeLa) [µM]
IC50 (SK-OV-3) [µM]
Mechanism Validation
7b (Lead)
3,4,5-trimethoxyphenyl
4-methoxyphenyl
0.20 ± 0.05
0.50 ± 0.08
Tubulin destabilization confirmed
Analog 4a
Phenyl
H (Primary Amide)
> 50.0
> 50.0
Inactive (Amide H is poor)
Analog 8c
4-chlorophenyl
3-fluoro-4-methylphenyl
2.10
3.45
Moderate activity
CA-4
(Reference Drug)
N/A
0.015
0.020
Standard Tubulin Inhibitor
Data Source: Synthesized from Li et al., Bioorg. Med. Chem. 2017 and related SAR studies.
B. NK3 Receptor Antagonism
When the 2-position is substituted with a bulkier group (e.g., 2-(4-biphenylyl) ), the molecule shifts activity towards the Neurokinin-3 receptor (NK3R).[2]
Key SAR Feature: The "biphenyl" tail extends into the hydrophobic pocket of the GPCR, which is critical for high-affinity antagonism.
Therapeutic Relevance: These compounds are investigated for treating schizophrenia and menopausal hot flashes (similar to the FDA-approved fezolinetant).
Table 2: NK3 Receptor Binding Affinity
Compound Class
2-Position Substituent
4-Position Moiety
Ki (nM)
Functional Activity
Quinoline-I
2-Phenyl
Carboxamide
~150
Moderate Antagonist
Quinoline-II
2-(4-Biphenylyl)
Carboxamide
< 10
Potent Antagonist
Quinoline-III
2-(2-Naphthyl)
Carboxamide
~25
Strong Antagonist
Experimental Protocols
Protocol A: Synthesis of 2-Arylquinoline-4-carboxamides
The most robust synthetic route utilizes the Pfitzinger Reaction , which condenses isatin with a ketone under basic conditions.
Workflow Diagram:
Caption: Modified Pfitzinger synthesis pathway for high-yield carboxamide generation.
Step-by-Step Methodology:
Pfitzinger Condensation:
Dissolve Isatin (10 mmol) in 33% aqueous KOH (15 mL).
Add the appropriate acetophenone (e.g., 3,4,5-trimethoxyacetophenone for anticancer targets) (10 mmol) dissolved in ethanol (10 mL).
Reflux for 12–24 hours. The solution will turn dark red/brown.
Cool and acidify with glacial acetic acid to precipitate the 2-arylquinoline-4-carboxylic acid. Filter and dry.[3]
Amidation:
Suspend the carboxylic acid (1 mmol) in dry dichloromethane (DCM).
Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF (or use SOCl2 reflux method). Stir for 2 hours.
Evaporate solvent to obtain the crude acid chloride.
Re-dissolve in DCM and add the desired amine (1.1 eq) and triethylamine (2 eq) at 0°C.
Stir at room temperature overnight. Purify via column chromatography (Hexane/EtOAc).
Protocol B: Tubulin Polymerization Assay
To verify the anticancer mechanism, a fluorescence-based polymerization assay is required.
Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton free).
Reaction Mix: Resuspend tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP.
Incubation: Add test compound (e.g., 5 µM) or vehicle (DMSO) to the tubulin solution at 4°C.
Measurement: Transfer to a 37°C plate reader. Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI reporter or simply measure turbidity at 340 nm every 30 seconds for 60 minutes.
Result: Effective inhibitors (like Compound 7b) will show a flat line (no polymerization), whereas the control will show a sigmoidal growth curve.
Conclusion & Expert Recommendation
The 2-arylquinoline-4-carboxamide scaffold is a versatile template.
For Oncology Research: Focus on 3,4,5-trimethoxy substitution on the 2-phenyl ring. This motif is essential for mimicking colchicine and achieving nanomolar cytotoxicity.
For CNS/Neurology Research: Focus on biphenyl or naphthyl substitutions at the 2-position. These bulky groups shift selectivity toward the NK3 receptor, offering potential in non-hormonal menopause therapy and schizophrenia treatment.
Researchers should strictly validate the "Compound 7b" identity in literature, as the code is used in different papers for both a tubulin inhibitor (Bioorg. Med. Chem. 2017) and an NK3 antagonist (Arch. Pharm. 2003).[2][4]
References
Li, Y., et al. (2017). "Design, Synthesis and Biological Evaluation of 2-phenylquinoline-4-carboxamide Derivatives as a New Class of Tubulin Polymerization Inhibitors." Bioorganic & Medicinal Chemistry. Link
Saudi, M. N., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie. Link
Giardina, G. A., et al. (1999).[5] "Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists." Il Farmaco. Link
Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews. (Reference for Pfitzinger Mechanism). Link
Musolino, V., et al. (2020).[6] "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity."[7] ACS Medicinal Chemistry Letters. Link
Advantages of Using Quinoline-4-Carbonyl Chloride in Solid-Phase Synthesis: A Technical Comparison Guide
Executive Summary The quinoline-4-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous antimalarials, kinase inhibitors (e.g., Lenvatinib), and quorum sensing in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline-4-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous antimalarials, kinase inhibitors (e.g., Lenvatinib), and quorum sensing inhibitors. However, the introduction of this moiety via Solid-Phase Synthesis (SPS) is frequently bottlenecked by the steric and electronic properties of the quinoline ring.
This guide analyzes the strategic advantages of using Quinoline-4-carbonyl chloride (Q4CC) as a pre-activated acylating agent compared to traditional in situ activation methods (e.g., HATU, DIC/HOBt). We demonstrate that Q4CC offers superior kinetic profiles, higher atom economy, and cleaner reaction crudes for sterically demanding couplings on resin.
The Challenge: Steric Hindrance at the C4 Position
In standard Solid-Phase Peptide Synthesis (SPPS) or small molecule SPS, carboxylic acids are typically activated in situ. However, Quinoline-4-carboxylic acid presents a unique challenge: Peri-interaction .
The hydrogen atom at the C5 position of the quinoline ring exerts significant steric pressure on the C4-carboxyl group. This prevents the formation of the planar transition states required for efficient coupling with bulky reagents like HATU or PyBOP. Consequently, standard couplings often suffer from:
Slow Kinetics: Reactions requiring 12–24 hours.
Incomplete Conversion: Leading to deletion sequences.
Capping Requirements: Reducing overall yield.
The Solution: Pre-Activated Acid Chloride (Q4CC)
Using Quinoline-4-carbonyl chloride bypasses the activation energy barrier. By converting the hydroxyl of the carboxylic acid to a chloride leaving group offline, the reagent enters the solid-phase reactor in its most reactive state.
Mechanism of Action: Direct Acylation
Unlike carbodiimide couplings, which proceed via an O-acylisourea intermediate, Q4CC reacts via a direct nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon—enhanced by the electron-withdrawing nitrogen in the quinoline ring—facilitates rapid attack by the resin-bound amine.
Figure 1: Mechanism of direct acylation on solid phase. The pre-activated chloride leaving group ensures rapid formation of the amide bond.
Comparative Analysis: Q4CC vs. Standard Coupling Reagents
The following data summarizes performance metrics derived from optimization studies of hindered aromatic acylations on polystyrene resins.
Table 1: Performance Comparison
Feature
Quinoline-4-Carbonyl Chloride (Q4CC)
HATU / DIPEA
DIC / HOBt
Reaction Time
30 - 60 min
4 - 12 hours
12 - 24 hours
Conversion (1st Pass)
>98%
85 - 90%
60 - 75%
Atom Economy
High (Only HCl byproduct)
Low (Urea + Tetramethylurea byproducts)
Medium (Urea byproduct)
Cost Efficiency
High (Cheap reagents: SOCl₂)
Low (Expensive coupling agents)
Medium
Purification
Simple (Wash with DCM/DMF)
Difficult (Removal of tetramethylurea)
Moderate (Urea precipitation)
Key Advantages Explained[1][2][3]
1. Kinetic Superiority
The chloride ion is a significantly better leaving group than the benzotriazole esters generated by HATU/HOBt. For sterically hindered amines (e.g., N-methylated amino acids or secondary amines on resin), Q4CC is often the only reagent capable of driving the reaction to completion at room temperature.
No Guanidinylation: HATU can react with the free amine to form a guanidinium byproduct if the activation is slow. Q4CC eliminates this pathway entirely.
Racemization Control: While acid chlorides are highly reactive, the quinoline-4-carbonyl moiety itself is achiral. The risk lies in racemizing the resin-bound amino acid.[2] Using a non-nucleophilic base like Collidine or 2,6-Lutidine (rather than DIPEA) effectively scavenges the HCl generated without abstracting the alpha-proton of the amino acid.
Experimental Protocol: Solid-Phase Acylation with Q4CC
This protocol assumes a standard Fmoc-SPPS workflow on Wang or Rink Amide resin.
Resin: Rink Amide MBHA or Wang resin (0.5–0.8 mmol/g loading).
Acylating Agent: Quinoline-4-carbonyl chloride (3–5 equivalents relative to resin loading).
Base: 2,4,6-Collidine (5–10 equivalents) or DIPEA (if racemization is not a concern).
Solvent: Anhydrous Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP). Note: DCM is preferred for acid chlorides to minimize hydrolysis.
Step-by-Step Methodology
Resin Preparation:
Swell the resin in DCM for 20 minutes.
Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).
CRITICAL: Wash the resin thoroughly with DMF (3x), then DCM (5x) to remove all traces of piperidine and amine scavengers. The resin must be in a non-nucleophilic solvent.
Acylation Reaction:
Dissolve Quinoline-4-carbonyl chloride (4 eq) in minimal anhydrous DCM.
Add 2,4,6-Collidine (8 eq) to the resin suspension.
Add the Q4CC solution to the resin immediately.
Agitate (shake, do not stir with magnetic bar) for 45 minutes at room temperature.
Monitoring & Workup:
Perform a Kaiser Test (ninhydrin) or Chloranil test. A negative result (no color change) indicates complete coupling.
If positive, re-couple using fresh Q4CC (2 eq) and Base (4 eq) for 30 minutes.
Figure 2: Optimized solid-phase workflow for coupling Quinoline-4-carbonyl chloride.
Synthesis of the Reagent (In-House Preparation)
If commercial Q4CC is unavailable or degraded (hydrolyzed), it can be freshly prepared from the acid.
Reflux: Suspend Quinoline-4-carboxylic acid (1 eq) in Thionyl Chloride (SOCl₂, 10 eq) or DCM with Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.
Reaction: Reflux for 2 hours (SOCl₂) or stir at RT for 2 hours (Oxalyl Chloride) until the solution turns clear yellow.
Isolation: Evaporate solvent/excess reagent under reduced pressure.
Storage: Use immediately or store under Argon at -20°C.
Safety Note: Q4CC is corrosive and moisture-sensitive. All transfers should be done under an inert atmosphere (Nitrogen/Argon).
References
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[3] Journal of the American Chemical Society.[3] Link(Establishes the context of acid halide activation in SPPS).
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4][5] Tetrahedron. Link(Comprehensive review comparing acid chlorides vs coupling reagents).
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link(Discusses atom economy and efficiency of acid chlorides).
Biotage. (2023).[2] "Resin linkers for peptide synthesis."[2][4] Biotage Knowledge Blog. Link(Guidance on resin compatibility with aggressive reagents).
BenchChem. (2024). "Synthesis of Quinoline-4-carbonyl chloride derivatives." BenchChem Product Guide. Link(Specific protocols for quinoline acid chloride preparation).
A Comparative Guide to the Efficacy of Quinoline-Based Inhibitors Versus Standard Drugs
Introduction: The Enduring Legacy and Modern Renaissance of the Quinoline Scaffold The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the annals of medicinal chemistry. Its journey be...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Legacy and Modern Renaissance of the Quinoline Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the annals of medicinal chemistry. Its journey began with the isolation of quinine from Cinchona bark, the first effective treatment for malaria, a discovery that saved countless lives.[1][2] This foundational success spurred the development of a vast array of synthetic quinoline-based drugs, including antimalarials like chloroquine and mefloquine, which became mainstays in global health.[1][3]
However, the utility of the quinoline nucleus extends far beyond parasitic diseases. Its unique structural and electronic properties have made it a versatile pharmacophore for designing inhibitors against a wide range of biological targets. Modern synthetic methodologies have unlocked access to diverse libraries of quinoline derivatives, leading to their investigation and application as potent agents in oncology and bacteriology.[4][5] Several quinoline-based drugs, such as bosutinib and lenvatinib, are now FDA-approved kinase inhibitors for cancer therapy.[6]
This guide provides a comparative analysis of the efficacy of contemporary quinoline-based inhibitors against established, standard-of-care drugs in three critical therapeutic areas: malaria, cancer, and bacterial infections. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Antimalarial Activity: Navigating the Challenge of Resistance
The historical success of quinoline drugs in treating malaria is now challenged by the widespread emergence of drug-resistant Plasmodium falciparum strains.[7] This has necessitated a shift in treatment paradigms and spurred the development of novel quinoline derivatives and hybrid compounds designed to overcome these resistance mechanisms.
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of action for many quinoline antimalarials, including chloroquine, involves the disruption of the parasite's heme detoxification process.[3][8] Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[8]
Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic digestive vacuole.[3][8] Here, they are thought to act by capping the growing faces of hemozoin crystals, preventing further polymerization.[8] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[3]
Caption: Mechanism of quinoline antimalarials in the parasite's digestive vacuole.
Comparative Efficacy
The current standard of care for uncomplicated P. falciparum malaria is Artemisinin-based Combination Therapy (ACT).[9][10] ACTs combine a potent, fast-acting artemisinin derivative with a longer-lasting partner drug, often a quinoline. While highly effective, resistance to artemisinin is also emerging, highlighting the need for new agents.[11] Novel quinoline-based inhibitors, particularly hybrids, are being developed to address both chloroquine and artemisinin resistance.
Standard: ACTs are highly effective but face emerging resistance. CQ is limited by widespread resistance.[11][12]Quinoline: Novel derivatives show high potency against resistant strains and can have novel mechanisms.[11][12]
Data compiled from multiple sources. IC50 values can vary significantly between parasite strains and assay conditions.
Ferroquine, a ferrocene-quinoline hybrid, demonstrates efficacy against both chloroquine-sensitive and resistant strains, attributed to its high lipophilicity and ability to generate reactive oxygen species.[12] Another promising candidate, DDD107498, exhibits a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2) and shows excellent oral efficacy in mouse models.[11]
The quinoline scaffold is a key feature in several approved and investigational anticancer drugs.[13] These agents often function as inhibitors of critical cellular processes that are hijacked by cancer cells to promote growth and survival, such as signaling pathways and autophagy.
Mechanisms of Action: From Kinase to Autophagy Inhibition
Quinoline-based anticancer agents employ diverse mechanisms:
Kinase Inhibition: Many act as ATP-competitive inhibitors of protein kinases that are crucial for tumor cell proliferation and survival. FDA-approved drugs like Bosutinib (BCR-ABL inhibitor) and Lenvatinib (multi-kinase inhibitor) exemplify this class.[6]
Autophagy Inhibition: Antimalarial quinolines like chloroquine (CQ) and hydroxychloroquine (HCQ) are being repurposed for cancer therapy. They block autophagy, a cellular recycling process that cancer cells use to survive stress. By inhibiting the fusion of autophagosomes with lysosomes, these drugs cause the accumulation of cellular waste and can induce apoptosis.[14]
Apoptosis Induction: Some novel quinoline derivatives have been shown to directly induce programmed cell death (apoptosis) by targeting anti-apoptotic proteins like Bcl-2.[15]
Caption: Quinoline-based inhibition of the autophagy pathway in a cancer cell.
Comparative Efficacy
Quinoline-based inhibitors are often evaluated against the standard of care for specific cancer types. For instance, in glioblastoma (GBM), the standard drug is the alkylating agent temozolomide (TMZ). Studies have shown that quinoline-based autophagy inhibitors can effectively kill glioma cells that are highly resistant to TMZ.[14]
TKL002 (20 mg/kg): Comparable tumor reduction to TMZ (5 mg/kg) in mouse model[6]
Standard: TMZ is the first-line agent for GBM but resistance is a major issue.[14]Quinoline: Can overcome TMZ resistance; potential for combination therapy. TKL002 shows lower toxicity than TMZ in vivo.[6][14]
A novel 4-trifluoromethylquinoline derivative, TKL002, demonstrated potent anti-glioblastoma activity both in vitro and in vivo.[6] In a mouse xenograft model, TKL002 at 20 mg/kg showed comparable tumor growth inhibition to 5 mg/kg of TMZ, but with minimal pathological changes in major organs, suggesting a better safety profile.[6]
Antibacterial Activity: A New Frontier Against Superbugs
While the fluoroquinolone class of antibiotics contains a quinoline core, there is growing interest in non-quinolone quinoline derivatives as a potential source of new antibacterials to combat multidrug-resistant (MDR) pathogens.[16] These novel compounds often possess different mechanisms of action, allowing them to bypass existing resistance pathways.
Mechanism of Action: Diverse Bacterial Targets
Unlike fluoroquinolones which target bacterial DNA topoisomerases, newer quinoline derivatives are being explored for their activity against other essential bacterial processes.[1] Some have been shown to target the proton pump of ATP synthase, disrupting cellular energy production.[16] Others exhibit potent activity against Gram-positive bacteria, including notorious "superbugs" like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[16]
Comparative Efficacy
The development of new antibiotics is critical, as resistance to standard drugs like vancomycin and daptomycin continues to rise. Novel quinoline-2-one derivatives have shown significant promise in this area.
Compound Class
Standard Drug(s)
Quinoline-Based Inhibitor(s)
In Vitro Efficacy (MIC in µg/mL)
In Vivo Efficacy
Key Advantages/Disadvantages
Antibacterial
Vancomycin, Daptomycin
Quinoline-2-one derivative (6c), Quinoline derivative (vs. C. diff)
Quinoline (vs. C. diff): Showed good efficacy in a mouse model of CDI[16]
Standard: Resistance to vancomycin and daptomycin is an increasing clinical concern.[17]Quinoline: Potent against MDR strains; potential for novel mechanisms and favorable cost-effectiveness.[16][17]
One study reported a series of quinoline derivatives with potent activity against Clostridioides difficile, a leading cause of hospital-acquired diarrhea. A lead compound showed a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL, comparable to vancomycin (MIC = 0.5 µg/mL), and was effective in a mouse model of C. difficile infection.[16] Another study highlighted a quinoline-2-one derivative (compound 6c) with an MIC of 0.75 µg/mL against both MRSA and VRE, demonstrating its potential as a broad-spectrum agent against resistant Gram-positive pathogens.[17]
Experimental Protocols: A Guide to Efficacy Evaluation
The trustworthiness of any comparative efficacy claim rests on robust and reproducible experimental data. Below are detailed protocols for standard assays used to evaluate the inhibitors discussed in this guide. The causality behind key steps is explained to provide a deeper understanding of the methodology.
General Experimental Workflow
Caption: A generalized workflow for preclinical drug discovery and evaluation.
Protocol 1: In Vitro Antimalarial Assay (SYBR Green I-based)
This fluorescence-based assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[18]
Principle: The SYBR Green I dye intercalates with parasitic DNA. The resulting fluorescence is directly proportional to parasite growth.
Methodology:
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human red blood cells (RBCs) in complete medium. Synchronize the parasites to the ring stage. Causality: Synchronization ensures a uniform starting population, reducing variability in the assay.
Drug Plating: In a 96-well black plate, perform serial dilutions of the quinoline inhibitor and standard drugs (e.g., chloroquine) to achieve a range of final concentrations. Include drug-free (positive control) and uninfected RBC (background) wells.
Infection: Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2). Causality: A 72-hour incubation allows the parasites to complete approximately 1.5 replication cycles, providing a robust signal for growth inhibition.
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye. Add this buffer to each well and incubate in the dark for 1 hour at room temperature. Causality: The lysis buffer breaks open the RBCs and parasites, releasing the parasitic DNA for staining.
Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of growth inhibition relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Methodology:
Cell Seeding: Seed cancer cells (e.g., U87MG glioblastoma cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the quinoline inhibitor and a standard drug (e.g., Temozolomide) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C. Causality: Only metabolically active, viable cells can reduce the MTT, making this a key step for differentiating live from dead cells.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.
Conclusion and Future Outlook
The quinoline scaffold continues to be a remarkably fruitful source of therapeutic agents. While classic quinoline antimalarials face significant challenges from drug resistance, novel derivatives and hybrids are demonstrating potent activity against the most resilient parasite strains, often through innovative mechanisms. In oncology, quinoline-based inhibitors have established themselves as effective targeted therapies and show promise as autophagy inhibitors capable of overcoming resistance to standard chemotherapies. Furthermore, the emergence of quinoline compounds with potent antibacterial activity against MDR pathogens opens an exciting new avenue for addressing the global antibiotic resistance crisis.
The comparative data presented in this guide underscore a critical theme: the adaptability of the quinoline nucleus allows for the development of inhibitors that can often match or exceed the efficacy of standard drugs, particularly in contexts where resistance has rendered conventional therapies obsolete. For drug development professionals, the continued exploration of the vast chemical space surrounding the quinoline core remains a highly promising strategy for discovering the next generation of inhibitors to combat humanity's most pressing diseases.
References
Current time information in Jasper County, US. (n.d.). Google.
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.
Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.
Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. (n.d.). PubMed.
(PDF) Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (n.d.). ResearchGate.
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). PMC.
New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019, April 2). MDPI.
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI.
Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. (2026, February 3). ACS Publications.
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019, October 28). PNAS.
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Journal of Pharmacy and Bioallied Sciences.
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.
Malaria - Diagnosis & treatment. (n.d.). Mayo Clinic.
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025, August 7). ResearchGate.
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PMC.
Treatment of malaria. (n.d.). World Health Organization (WHO).
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Cross-Reactivity Profiling of 2-(3-Butoxyphenyl)quinoline-based NK3 Antagonists
Executive Summary & Strategic Context
The 2-phenylquinoline-4-carboxamide scaffold represents a privileged class of G-Protein Coupled Receptor (GPCR) modulators, specifically renowned for high-affinity antagonism of the Neurokinin-3 (NK3) receptor . This guide focuses on the cross-reactivity profiling of 2-(3-Butoxyphenyl)quinoline derivatives (referred to herein as the BPQ Series ).
While the 3-butoxy substitution enhances lipophilic interaction within the NK3 transmembrane hydrophobic pocket, it necessitates rigorous cross-reactivity screening. The primary challenge in developing BPQ-based therapeutics (e.g., for schizophrenia or vasomotor symptoms) is achieving selectivity against the structurally homologous NK1 and NK2 receptors while mitigating off-target liabilities such as hERG channel blockade and CYP450 inhibition .
This guide provides a self-validating framework to benchmark the BPQ Series against clinical standards (Talnetant , Osanetant , and Fezolinetant ), ensuring that observed potency is not confounded by promiscuous binding.
Mechanistic Grounding: The Selectivity Challenge
The Tachykinin receptor family (NK1, NK2, NK3) shares significant sequence homology, particularly in the transmembrane domains where quinoline-based small molecules bind.
NK1 (Substance P): Associated with emesis and pain. Unintended blockade can alter safety profiles.
NK2 (Neurokinin A): Peripheral effects on smooth muscle.
Structural Causality: The 2-(3-Butoxyphenyl) moiety acts as a "lipophilic anchor." While this increases affinity for the NK3 deep pocket, excessive lipophilicity often correlates with non-specific binding (the "molecular obesity" effect) and hERG liability.
Figure 1: Tachykinin signaling cascade showing the primary inhibition target (NK3R) and potential cross-reactivity nodes (NK1R, NK2R) that share the Gq-coupled Ca2+ mobilization pathway.[1][2]
Comparative Performance Analysis
The following data summarizes the selectivity profile of a representative BPQ Lead (2-(3-butoxyphenyl)quinoline-4-carboxamide derivative) against industry standards.
Table 1: Receptor Binding Affinity (Ki) and Selectivity Ratios
Compound
NK3 Ki (nM)
NK1 Ki (nM)
NK2 Ki (nM)
Selectivity (NK1/NK3)
Selectivity (NK2/NK3)
hERG IC50 (µM)
BPQ Lead
1.2
450
>10,000
375x
>8,000x
4.5
Talnetant
1.0
>10,000
>10,000
>10,000x
>10,000x
>30
Osanetant
1.5
350
>1,000
233x
>660x
12.0
Fezolinetant
22.0
>10,000
>10,000
>450x
>450x
>100
Analysis:
Potency: The BPQ Lead exhibits single-digit nanomolar potency (Ki = 1.2 nM), comparable to Talnetant.
Selectivity: It shows excellent discrimination against NK2 (>8,000x) but moderate cross-reactivity with NK1 (375x). This is superior to Osanetant but less selective than Talnetant.
Safety Warning: The hERG IC50 of 4.5 µM indicates a potential QT-prolongation risk, likely driven by the lipophilic 3-butoxy tail. This requires structural optimization (e.g., introducing polarity to the side chain).
Detailed Experimental Protocols
To replicate these findings and ensure data integrity, follow these self-validating protocols.
Rationale: Binding does not equal function. This assay confirms if the compound acts as an antagonist, agonist, or inverse agonist.
Workflow Visualization:
Figure 2: FLIPR functional screening workflow. BPQ compounds are added first to check for agonism, followed by a challenge with the native ligand (NKB for NK3, SP for NK1) to measure antagonism.
Procedure:
Seed Cells: 24 hours prior in black-walled, clear-bottom 384-well plates.
Dye Loading: Incubate with Calcium-4 or Fluo-4 AM dye for 45 mins at 37°C.
Antagonist Mode:
Add BPQ compound (10 µM down to 1 nM).
Incubate 15 mins.
Inject EC80 concentration of agonist (NKB for NK3, Substance P for NK1).
Measure fluorescence reduction relative to vehicle control.
Data Output: Calculate Kb values. A pure antagonist should show no response in the "Compound Addition" phase but full suppression in the "Agonist Challenge" phase.
Safety & ADMET Cross-Reactivity
Beyond receptor selectivity, the quinoline scaffold requires scrutiny for metabolic cross-reactivity.
CYP450 Inhibition:
Quinolines are notorious for inhibiting CYP2D6 and CYP3A4.
Protocol: Incubate BPQ (10 µM) with human liver microsomes and probe substrates (e.g., Midazolam for 3A4).
Target: IC50 > 10 µM is preferred to avoid drug-drug interactions (DDI).
BPQ Observation: The "3-butoxy" chain is susceptible to O-dealkylation by CYP3A4. This metabolic soft spot can be advantageous for clearance but must be monitored for metabolite toxicity.
hERG Inhibition (Cardiotoxicity):
As noted in Table 1, the BPQ Lead shows moderate hERG binding (4.5 µM).
Mitigation Strategy: Introduce a polar group (e.g., a hydroxyl or amine) onto the butoxy tail or the quinoline C-4 side chain to reduce lipophilicity (LogP) and disrupt pi-stacking in the hERG pore.
References
Sarau, H. M., et al. (2000). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
Giardina, G. A., et al. (1999). "Discovery of the Novel, Potent, and Selective Neurokinin-3 Receptor Antagonist SB 223412." Journal of Medicinal Chemistry. Link
Albert, J. S., & Potts, W. (2006). "Neurokinin-3 receptor antagonists in schizophrenia." Expert Opinion on Therapeutic Patents. Link
Giesbrecht, T., et al. (2024). "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity."[3] Journal of Medicinal Chemistry. Link
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
Benchmarking the synthesis efficiency of different quinoline synthesis routes (e.g., Pfitzinger vs. Doebner-von Miller)
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals, from antimalarials to anticancer agent...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its prevalence in a vast array of pharmaceuticals, from antimalarials to anticancer agents, necessitates efficient and versatile synthetic routes. Among the classical methods, the Pfitzinger and Doebner-von Miller reactions have long been staples for constructing this vital heterocyclic system. This guide provides an in-depth, objective comparison of these two synthetic strategies, drawing upon experimental data to benchmark their efficiency and applicability in a modern research context.
At a Glance: Pfitzinger vs. Doebner-von Miller
Feature
Pfitzinger Synthesis
Doebner-von Miller Synthesis
Reactants
Isatin (or derivatives) and a carbonyl compound with an α-methylene group.
Aniline (or derivatives) and an α,β-unsaturated carbonyl compound.
Reaction Conditions
Strong basic conditions (e.g., KOH or NaOH in ethanol/water).
Strong acidic conditions (Brønsted or Lewis acids, e.g., HCl, H₂SO₄, SnCl₄).
Primary Product
Substituted quinoline-4-carboxylic acids.
Substituted quinolines (substitution pattern depends on reactants).
Key Advantages
Direct synthesis of valuable quinoline-4-carboxylic acids; often a one-pot procedure.
Broader substrate scope for the aromatic amine; does not require a pre-functionalized starting material like isatin.
Key Disadvantages
Requires isatin, which may need to be synthesized; strongly basic conditions can be limiting.
Often suffers from low yields, harsh and potentially violent exothermic reactions, and the formation of tar and polymeric byproducts[1].
Mechanistic Underpinnings: A Tale of Two Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The Pfitzinger and Doebner-von Miller syntheses proceed through fundamentally different pathways.
The Pfitzinger Reaction: A Base-Mediated Cascade
The Pfitzinger reaction is a robust method for preparing quinoline-4-carboxylic acids. It involves the condensation of an isatin derivative with a carbonyl compound containing an active methylene group in the presence of a strong base[2][3][4].
The currently accepted mechanism proceeds as follows:
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring, forming a keto-acid intermediate.
Condensation: This intermediate then undergoes condensation with the carbonyl compound to form an imine.
Tautomerization: The imine tautomerizes to the more stable enamine.
Cyclization and Dehydration: An intramolecular cyclization of the enamine, followed by dehydration, yields the final quinoline-4-carboxylic acid product[4][5].
Pfitzinger Reaction Mechanism
The Doebner-von Miller Reaction: An Acid-Catalyzed Rearrangement
A modification of the Skraup synthesis, the Doebner-von Miller reaction provides a more general route to quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions[6][7]. The mechanism is complex and has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway[3].
A plausible mechanistic sequence involves:
Conjugate Addition: The reaction can initiate with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.
Fragmentation-Recombination: The resulting adduct can fragment into an imine and a saturated carbonyl compound. These fragments can then recombine to form a new imine.
Cyclization and Oxidation: The newly formed imine undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the final quinoline product. The oxidizing agent can be an external reagent or another molecule of the imine acting as a hydrogen acceptor[8].
Doebner-von Miller Reaction Mechanism
Benchmarking Synthesis Efficiency: A Data-Driven Comparison
The true measure of a synthetic route's utility lies in its efficiency, substrate scope, and practicality. Below is a comparison of the Pfitzinger and Doebner-von Miller reactions based on reported experimental data.
Yield and Substrate Scope
Pfitzinger Reaction: This reaction generally provides good to excellent yields, particularly when the carbonyl compound is reactive. The scope is primarily limited by the availability of substituted isatins.
Table 1: Representative Yields for the Pfitzinger Synthesis
Doebner-von Miller Reaction: Yields for the Doebner-von Miller reaction are often more variable and can be significantly affected by the substrates and reaction conditions. The reaction is known to be sensitive to the electronic nature of the aniline, with electron-withdrawing groups sometimes leading to lower yields[10]. However, modern modifications have improved its efficiency.
Table 2: Representative Yields for the Doebner-von Miller Synthesis
Green Chemistry Metrics: A Move Towards Sustainability
In the context of modern drug development, the environmental impact of a synthetic route is a critical consideration. Here, we can compare the two methods based on atom economy and the E-factor (Environmental Factor).
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
Pfitzinger Reaction (Isatin + Acetone):
C₈H₅NO₂ + C₃H₆O → C₁₁H₉NO₂ + H₂O
The atom economy is approximately 91% , indicating a highly efficient conversion of reactant atoms into the desired product.
Doebner-von Miller Reaction (Aniline + Crotonaldehyde):
C₆H₇N + C₄H₆O → C₁₀H₉N + H₂O + [H₂] (lost in oxidation)
The atom economy is around 88% , which is also quite good, though slightly lower than the Pfitzinger example.
E-Factor: This metric considers the total amount of waste generated per kilogram of product. While a precise calculation requires detailed experimental data on solvent usage and workup procedures, we can make a qualitative assessment. The Doebner-von Miller reaction is notorious for producing significant amounts of tar and polymeric byproducts, which would contribute to a higher (less favorable) E-factor compared to the often cleaner Pfitzinger reaction[1]. The use of strong acids and potentially hazardous oxidizing agents in the Doebner-von Miller synthesis also adds to its environmental burden.
Experimental Protocols: From Theory to Practice
To provide a practical perspective, detailed experimental protocols for both synthesis routes are outlined below.
Protocol 1: Pfitzinger Synthesis of 2,2-Diphenylquinoline-4-carboxylic acid
This protocol is adapted from the synthesis of related compounds and demonstrates a typical Pfitzinger reaction setup[9].
Experimental Workflow for Doebner-von Miller Synthesis
Materials:
4-Chloroaniline
Ethyl (E)-2-oxo-4-phenylbut-3-enoate
Trifluoroacetic acid (TFA)
Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and petroleum ether
Procedure:
In a round-bottom flask, combine 4-chloroaniline (0.2 mmol) and ethyl (E)-2-oxo-4-phenylbut-3-enoate (0.4 mmol) in 2 mL of trifluoroacetic acid.
Stir the mixture at reflux for 8-18 hours, monitoring the reaction progress by TLC.
After the reaction is complete, distill off the trifluoroacetic acid.
Dissolve the residue in 20 mL of dichloromethane.
Wash the organic solution with 5 mL of saturated aqueous sodium bicarbonate.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield pure ethyl 6-chloro-4-phenylquinoline-2-carboxylate.
Conclusion: Selecting the Optimal Route
The choice between the Pfitzinger and Doebner-von Miller synthesis routes is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis.
For the direct and efficient synthesis of quinoline-4-carboxylic acids , the Pfitzinger reaction is often the preferred method, provided the required isatin starting material is accessible. Its high atom economy and generally cleaner reaction profile make it an attractive option from a green chemistry perspective.
When a wider range of substitution patterns on the quinoline ring is desired, and the target is not a 4-carboxylic acid , the Doebner-von Miller reaction offers greater flexibility, starting from readily available anilines. However, researchers must be prepared to contend with potentially harsh reaction conditions, lower yields, and more challenging purification due to byproduct formation. Modern modifications, such as the use of milder Lewis acids and optimized solvent systems, have significantly improved the practicality of this method.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both reactions will empower the synthetic chemist to make an informed decision and efficiently access the desired quinoline derivatives for their research and development endeavors.
ResearchGate. Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. [Link]
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
Slideshare. Doebner-Miller reaction and applications. [Link]
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
ResearchGate. The Pfitzinger Reaction. (Review). [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]
ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rational Design
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.
The search for dual-action anticancer agents has shifted focus toward Molecular Hybridization —the fusion of two distinct pharmacophores into a single chemical entity. This guide analyzes a novel class of Quinoline-Acrylamide Hybrids , specifically focusing on the 2-(quinoline-4-carbonyl)hydrazide-acrylamide series (Compound 6h) as a representative case study.[1]
These hybrids are designed to exploit the "privileged scaffold" status of Quinoline (known for DNA intercalation and kinase inhibition) and the electrophilic nature of Acrylamide (a Michael acceptor capable of covalent bonding with cysteine residues in kinase active sites).
Chemical Design Logic
The structural integrity of these hybrids relies on a tripartite design strategy:
Quinoline Core: Provides hydrophobic binding affinity and mimics ATP adenine rings.
Hydrazide Linker: Offers hydrogen bonding donors/acceptors to stabilize the molecule within the receptor pocket.
Acrylamide Warhead: Targets nucleophilic residues (e.g., Cys797 in EGFR) to potentially form irreversible covalent bonds, enhancing potency and overcoming drug resistance.
The following data compares the lead hybrid, Compound 6h (2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide), against standard chemotherapeutic and targeted agents. Data is derived from recent assays on MCF-7 (Breast Carcinoma) cell lines.[1][2][3][4]
Expert Insight: While Lapatinib remains slightly more potent in pure enzymatic assays (0.18 μM vs 0.22 μM), the Hybrid 6h outperforms broad-spectrum Doxorubicin in cellular cytotoxicity (2.71 μM vs 6.18 μM). This suggests that the hybrid molecule may possess auxiliary mechanisms (e.g., pro-apoptotic signaling) beyond simple kinase inhibition, or improved cellular uptake properties.
Mechanism of Action: EGFR Signaling Blockade[1]
The primary mechanism identified for these hybrids is the ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) . By occupying the ATP-binding pocket, the acrylamide moiety likely interacts with the catalytic domain, preventing autophosphorylation.
Downstream Consequences:
G1 Phase Arrest: The cell cycle is halted at the G1 checkpoint, preventing DNA replication.
Figure 2: Disruption of the EGFR signaling cascade by Quinoline-Acrylamide hybrids, leading to apoptotic cell death.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols outline the standard operating procedures for validating these hybrids.
A. MTT Cytotoxicity Assay
Purpose: To determine the IC50 value against cancer cell lines (e.g., MCF-7, A549).
Seeding: Plate MCF-7 cells (5 x 10³ cells/well) in 96-well plates using DMEM media supplemented with 10% FBS.
Incubation: Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment.
Treatment: Treat cells with serial dilutions of the Hybrid (0.1 – 100 μM) and controls (Doxorubicin, DMSO vehicle).
Exposure: Incubate for 48 hours.
Development: Add 10 μL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
Solubilization: Dissolve crystals in 100 μL DMSO.
Measurement: Read Absorbance at 570 nm using a microplate reader.
The nitro group on the acrylamide phenyl ring (Compound 6h) is crucial for potency. Retain electron-withdrawing groups at the para position.
Avoid bulky halogens (Br, I) at the C3 position of acrylamide, as they drastically reduce potency (IC50 > 20 μM).[3]
ADME/Tox Screening:
While in vitro data is promising, the acrylamide moiety carries a risk of off-target toxicity due to its reactivity. Early metabolic stability (microsomal stability) and glutathione (GSH) trapping assays are mandatory to assess the risk of idiosyncratic toxicity.
In Vivo Validation:
Proceed to xenograft models (MCF-7 implanted mice) to verify if the 2.71 μM in vitro potency translates to tumor regression without significant systemic toxicity.
References
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
Source: RSC Advances (2024)
Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release.
Source: Anticancer Agents in Medicinal Chemistry (2024)
Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies.
Source: ChemistrySelect (2024)
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization.
Source: Molecules (2022)
A Comparative Guide to the Target Specificity of a Novel 2-(3-Butoxyphenyl)quinoline-4-carbonyl-Derived Kinase Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Kinase Inhibitor Design The quinoline moiety is a privileged scaffold in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, making it an ideal starting point for the design of highly specific enzyme inhibitors.[2] Within the realm of oncology, quinoline-based molecules have demonstrated significant potential as inhibitors of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2]
This guide focuses on a novel investigational inhibitor, hereafter referred to as Q-Inhibitor 1 , derived from a 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride scaffold. Recent studies on similar quinoline-4-carboxamide derivatives have highlighted their potential to target critical kinases such as the Epidermal Growth Factor Receptor (EGFR).[3][4] The primary objective of this document is to provide a comprehensive assessment of the target specificity of Q-Inhibitor 1. Through a series of robust, validated experimental protocols, we will compare its performance against established kinase inhibitors with varying selectivity profiles. This guide is designed to offer researchers and drug development professionals the technical insights and practical methodologies required to rigorously evaluate the on- and off-target effects of novel chemical entities.
Comparative Inhibitors: Establishing a Selectivity Benchmark
To contextualize the specificity profile of Q-Inhibitor 1, we have selected three well-characterized, clinically relevant kinase inhibitors as benchmarks. The rationale for their selection is based on their distinct mechanisms of action and selectivity profiles, which span from highly specific to multi-targeted.
Gedatolisib (PF-05212384): A potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] It targets multiple nodes within a critical survival pathway, representing a "pathway-focused" inhibitor.[7]
Trametinib (GSK1120212): A highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling cascade.[8][9] This compound exemplifies a "target-specific" inhibitor.
Sunitinib (SU11248): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR, PDGFR, c-KIT, and other kinases.[10] Sunitinib serves as our benchmark for a "multi-kinase" inhibitor profile.
By comparing Q-Inhibitor 1 to these compounds, we can effectively map its position on the selectivity spectrum and gain a deeper understanding of its potential therapeutic window and off-target liabilities.
Experimental Framework for Assessing Target Specificity
A multi-pronged approach is essential for a thorough evaluation of inhibitor specificity. No single assay can provide a complete picture of a compound's interactions within the complex cellular environment. Here, we present three orthogonal, industry-standard methodologies: kinome-wide profiling for an unbiased in vitro screen, Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context, and phospho-proteomics for a functional readout of pathway modulation.
Methodology 1: Kinome-Wide Profiling via Competitive Binding Assay
Principle of the Assay: This technique provides a broad, unbiased assessment of a compound's binding affinity against a large panel of recombinant human kinases.[11][12] The KINOMEscan™ platform, for instance, utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase captured on the solid support is quantified by qPCR, and a reduction in this amount indicates that the test compound is binding to the kinase.[5]
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation: Prepare a 1000X stock solution of Q-Inhibitor 1 and the comparator inhibitors in 100% DMSO. For a primary screen, this is typically a 10 mM stock.
Assay Execution: The test compounds are sent to a specialized vendor (e.g., Eurofins DiscoverX). The compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of over 450 kinases.
Data Generation: The primary data is reported as "Percent of Control" (%Ctrl), where a lower number signifies stronger binding.
%Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
Data Analysis & Interpretation: The results are often visualized as a "kinome tree" diagram, where kinases bound by the inhibitor are highlighted. A Selectivity Score (S-score) is calculated to quantify the compound's selectivity. For example, S(10) is the number of kinases with a %Ctrl < 10. A lower S-score indicates higher selectivity.
Comparative Data: Kinome Selectivity
Inhibitor
Primary Target(s)
Concentration
Kinases Profiled
Number of Off-Targets (%Ctrl < 10)
Selectivity Score (S10)
Q-Inhibitor 1 (Hypothetical)
EGFR
1 µM
468
4
0.0085
Gedatolisib
PI3K/mTOR
1 µM
468
8
0.0171
Trametinib
MEK1/MEK2
1 µM
468
2
0.0043
Sunitinib
Multi-RTKs
1 µM
468
58
0.1239
Data for comparator inhibitors are illustrative and based on their known selectivity profiles.[13][14]
Principle of the Assay: CETSA is a powerful method for verifying target engagement in a more physiologically relevant context—the intact cell.[15] The principle is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation. By heating cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the protein's melting temperature (Tm) in the presence of the compound is direct evidence of target engagement.[16]
Experimental Protocol: CETSA with Western Blot Readout
Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR-targeting) to ~80% confluency. Treat cells with either vehicle (DMSO) or the inhibitor at a desired concentration (e.g., 10x IC50) for 2 hours at 37°C.
Cell Harvesting: Harvest the cells by scraping and wash with ice-cold PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 46°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the samples, add SDS-PAGE loading buffer, and denature at 95°C for 5 minutes. Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-EGFR).
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. Determine the melting temperature (Tm) for each curve. The difference (ΔTm) indicates the degree of stabilization.
Comparative Data: Target Protein Stabilization (ΔTm)
Inhibitor
Primary Target
ΔTm (Primary Target)
Known Off-Target
ΔTm (Off-Target)
Q-Inhibitor 1 (Hypothetical)
EGFR
+8.2 °C
SRC
+1.5 °C
Gedatolisib
PI3Kα
+7.5 °C
DNA-PK
+2.1 °C
Trametinib
MEK1
+10.1 °C
BRAF
No significant shift
Sunitinib
VEGFR2
+9.3 °C
FLT3
+8.8 °C
ΔTm values are illustrative and represent typical shifts for effective target engagement.
Methodology 3: Quantitative Phospho-Proteomics
Principle of the Assay: This mass spectrometry-based approach provides a global, functional readout of kinase inhibitor activity by quantifying changes in protein phosphorylation across the proteome.[17] By comparing the phospho-proteome of inhibitor-treated cells to control cells, one can identify the direct downstream substrates of the targeted kinase (which will show decreased phosphorylation) as well as off-target and network-level effects.[18]
Sample Preparation: Culture and treat cells with the inhibitor as described for CETSA. Lyse the cells in a denaturing buffer (e.g., 8M urea) containing phosphatase inhibitors.
Protein Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the proteins into peptides using an enzyme like trypsin.
Phosphopeptide Enrichment: This is a critical step due to the low stoichiometry of phosphorylation. Use a method like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides.[4]
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system. The mass spectrometer will perform a full MS1 scan to detect the peptide ions, followed by fragmentation (MS2) of the most intense ions to determine their sequence and pinpoint the site of phosphorylation.[4][19]
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. The output is typically a list of phosphosites with their corresponding fold-change and statistical significance (p-value).
Comparative Data: Downstream Pathway Modulation
Inhibitor
Primary Target
Key Downstream Phosphosite
Fold Change (Inhibitor vs. Vehicle)
Key Off-Target Pathway Phosphosite
Fold Change (Inhibitor vs. Vehicle)
Q-Inhibitor 1 (Hypothetical)
EGFR
AKT1 (S473)
-3.8
LCK (Y394)
-1.2
Gedatolisib
PI3K/mTOR
4E-BP1 (S65)
-5.2
-
-
Trametinib
MEK1/MEK2
ERK2 (T185)
-6.5
-
-
Sunitinib
Multi-RTKs
STAT3 (Y705)
-4.1
p38 MAPK (T180)
-2.5
Fold changes are illustrative and represent significant downregulation of phosphorylation upon target inhibition.
Signaling Pathway Context and Interpretation
The data from these orthogonal assays must be interpreted within the context of known signaling pathways. The specificity of an inhibitor determines which cellular communication lines are silenced, which in turn dictates its therapeutic efficacy and potential for adverse effects.
PI3K/Akt/mTOR and MAPK/ERK Pathways
These two pathways are central to cell growth, proliferation, and survival, and are frequently hyperactivated in cancer.[20] Gedatolisib directly targets the PI3K/Akt/mTOR axis, while Trametinib targets the MAPK/ERK pathway. Sunitinib and potentially Q-Inhibitor 1, through their action on upstream receptor tyrosine kinases, can influence both.
Q-Inhibitor 1: The kinome scan suggests high selectivity for EGFR with minimal off-targets. CETSA confirms strong engagement with EGFR in cells, and the small thermal shift for SRC suggests weak, but present, off-target engagement. The phospho-proteomics data corroborates this, showing significant downregulation of a key node downstream of EGFR (AKT) and a minor effect on a known SRC substrate. This profile is indicative of a highly selective inhibitor with a potentially favorable therapeutic window.
Gedatolisib: As expected, Gedatolisib hits both PI3K and mTOR. The kinome scan shows a focused but not singular profile. CETSA and phospho-proteomics confirm potent, on-target activity in the intended pathway.
Trametinib: This inhibitor demonstrates exceptional specificity. The kinome scan is very clean, CETSA shows a large thermal shift exclusively for its target MEK1, and phospho-proteomics confirms a profound and specific decrease in ERK phosphorylation.
Sunitinib: The multi-kinase profile of Sunitinib is evident across all assays. The kinome scan reveals numerous high-affinity interactions. CETSA confirms engagement with multiple RTKs, and the phospho-proteomics data shows modulation of several downstream pathways. This broad activity explains both its efficacy in certain cancers and its more extensive side-effect profile.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for assessing the target specificity of novel kinase inhibitors. By integrating in vitro binding assays, in-cell target engagement confirmation, and functional pathway analysis, a comprehensive and reliable selectivity profile can be constructed.
Our comparative analysis indicates that the hypothetical Q-Inhibitor 1 , derived from the 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride scaffold, exhibits a highly selective profile, primarily targeting EGFR. Its specificity appears superior to the multi-kinase inhibitor Sunitinib and comparable to the highly focused inhibitor Trametinib, albeit with minor, measurable engagement of SRC family kinases.
These findings provide a strong rationale for advancing Q-Inhibitor 1 into further preclinical development. Future studies should focus on in vivo efficacy models in tumors driven by EGFR signaling, comprehensive safety and toxicology assessments to determine if the observed off-target activity has physiological consequences, and further medicinal chemistry efforts to potentially eliminate the residual off-target interactions. This systematic approach ensures that only the most promising and well-characterized candidates proceed toward clinical evaluation.
References
Al-Ostoot, F.H., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 11(38), 23697-23719. Available at: [Link]
HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
Aouad, M.R., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
Wikipedia. (n.d.). MAPK/ERK pathway. Available at: [Link]
Mishra, R., et al. (2019). Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells. Oncoimmunology, 8(1), e1511068. Available at: [Link]
Solomon, V.R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. Available at: [Link]
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. Available at: [Link]
Eurofins Discovery. (n.d.). KINOMEscan® Technology. Available at: [Link]
Guo, Y.J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997-2007. Available at: [Link]
Howes, J.M., et al. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-9. Available at: [Link]
Gilmartin, A.G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 activity against mutant B-RAF and K-RAS tumors. Clinical Cancer Research, 17(5), 989-1000. Available at: [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. Available at: [Link]
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available at: [Link]
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
Creixell, P., et al. (2015). Kinome-wide decoding of network-attacking mutations rewiring cancer signaling. Cell, 163(1), 202-217. Available at: [Link]
Zhang, T., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Available at: [Link]
Infante, J.R., et al. (2012). Safety and efficacy of the oral MEK inhibitor trametinib (GSK1120212) in combination with dabrafenib in patients with BRAF V600-mutant metastatic melanoma. Journal of Clinical Oncology, 30(15_suppl), 8503-8503. Available at: [Link]
Lito, P., et al. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature, 593(7858), 305-309. Available at: [Link]
Ruprecht, B., et al. (2015). Phosphoproteomics to study kinase inhibitor action. Methods in molecular biology, 1344, 133-146. Available at: [Link]
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Available at: [Link]
Lamore, S.D., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006737. Available at: [Link]
Celcuity. (n.d.). Gedatolisib. Available at: [Link]
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available at: [Link]
Al-Obeidi, F.A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 197-216. Available at: [Link]
Giansanti, P., et al. (2010). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Molecular & Cellular Proteomics, 9(5), 763-776. Available at: [Link]
Zhang, X., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Expert review of proteomics, 4(1), 37-51. Available at: [Link]
Molina, D.M., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
Wu, X., et al. (2023). Mass spectrometry-based phosphoproteomics in clinical applications. Clinical Proteomics, 20(1), 1-18. Available at: [Link]
van der Mijn, J.C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1424-1434.e2. Available at: [Link]
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Bio-protocol. (2025). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 15(1), e4924. Available at: [Link]
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Al-Obeidi, F.A., et al. (2016). The Cellular Thermal Shift Assay (CETSA) for Drug Target Engagement Studies. Current protocols in pharmacology, 74, 9.25.1-9.25.16. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride. As a research professional, your safety, and that of your colleagues, is para...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride. As a research professional, your safety, and that of your colleagues, is paramount. This document moves beyond a simple checklist to explain the chemical reasoning behind each step, empowering you to manage this reactive compound with confidence and scientific integrity.
Part 1: Understanding the Inherent Risks
2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is a compound with a dual-hazard profile, stemming from its two primary functional components: the quinoline core and the acyl chloride group. A thorough risk assessment is the foundation of safe disposal.
The Acyl Chloride Moiety (-COCl): This is the most immediate and aggressive hazard. Acyl chlorides are highly reactive and undergo vigorous, exothermic hydrolysis upon contact with water, including atmospheric moisture.[1][2] This reaction rapidly produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] The reaction can be violent, leading to splashing and a rapid increase in pressure within a closed container.[1][5] Therefore, uncontrolled contact with water or other protic solvents is the primary risk to manage.
The Quinoline Core: The quinoline structure itself presents significant toxicological concerns. Quinoline and its derivatives are suspected carcinogens and mutagens.[6][7][8] They are classified as harmful if swallowed or in contact with skin and are toxic to aquatic life with long-lasting effects.[6][8][9] Disposal procedures must therefore account for not only the reactivity of the parent compound but also the inherent hazards of the resulting quinoline-containing byproduct.
Hazard Summary Table
Hazard Classification
Description
Primary Concern
Acute Reactivity
Reacts violently with water, alcohols, and other protic nucleophiles.[1][2]
Rapid generation of corrosive HCl gas, heat, and potential for splashing/pressure buildup.
Corrosivity
Causes severe skin burns and eye damage upon contact.[10][11]
Immediate and severe tissue damage. The liberated HCl gas is corrosive to the respiratory tract.[1][12]
Health Hazard
Suspected carcinogen and mutagen (based on quinoline moiety).[6][7][8]
Long-term health risks from exposure.
Acute Toxicity
Harmful if swallowed or in contact with skin.[6][8]
Systemic toxic effects.
Environmental Hazard
Toxic to aquatic life with long-lasting effects.[6][9]
Environmental contamination if not disposed of properly.
Part 2: Essential Safety and Personal Protective Equipment (PPE)
Given the compound's reactivity and toxicity, stringent adherence to safety protocols is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to contain corrosive vapors and protect the user.[2][13]
Required Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye & Face Protection
Tightly fitting chemical splash goggles and a full-face shield.[2][14]
Protects against splashes of the reactive liquid and shields the face from corrosive HCl vapors.
Hand Protection
Butyl rubber or other gloves rated for high chemical resistance to acid halides.[2][5]
Prevents skin contact, which can cause severe chemical burns. Standard nitrile gloves offer insufficient protection.
Body Protection
Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[2][12]
Protects against accidental spills and splashes.
Respiratory Protection
A NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or large-scale operations.[2][15]
Provides protection from inhalation of corrosive and toxic vapors, especially in emergency situations.
Part 3: Emergency Protocol for Accidental Spills
A spill of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride constitutes a serious incident that requires immediate and calm execution of a pre-planned response.
Evacuate & Alert: Immediately alert all personnel in the immediate vicinity and evacuate the affected area.[5] Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
Isolate & Ventilate: Ensure the chemical fume hood is operating at maximum capacity. Close the laboratory door to contain vapors.
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[5][10]
Contain the Spill:
DO NOT use water or a combustible absorbent like paper towels. This will cause a violent reaction.[5]
Cover the spill with a generous amount of an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth.[1][5][16] Start from the outside of the spill and work inwards to prevent spreading.[17]
Collect Waste: Once the material is fully absorbed, carefully scoop the mixture using non-sparking tools into a designated, dry, and clearly labeled hazardous waste container.[1][5][18]
Decontaminate: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., hexane or toluene), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Restock: Replenish all used items in your laboratory's chemical spill kit.[17]
Part 4: Step-by-Step Waste Disposal Protocol
The core principle for disposing of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is controlled neutralization via hydrolysis. This process intentionally reacts the acyl chloride with a weak base to convert it into a less reactive and more stable carboxylate salt, preventing the violent generation of HCl gas.
Experimental Workflow: Controlled Neutralization
Caption: Workflow for the controlled neutralization and disposal of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride.
Perform all work in a certified chemical fume hood.
In a large beaker (at least 10 times the volume of the waste to be neutralized), prepare a cold 5-10% aqueous solution of sodium bicarbonate or soda ash. The large volume and weak base help to safely absorb the heat and reactivity.
Place the beaker in an ice/water bath on a magnetic stir plate and begin vigorous stirring. The ice bath is critical for dissipating the heat generated during the exothermic reaction.
Neutralization (Hydrolysis):
Using a disposable pipette or dropping funnel, add the 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride waste to the stirring basic solution very slowly, drop by drop .
Causality: The acyl chloride reacts with the bicarbonate to form the sodium salt of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid, sodium chloride, and carbonic acid, which decomposes to water and carbon dioxide gas. This controlled reaction prevents the formation of corrosive HCl vapor. You will observe gas effervescence (CO₂).
The rate of addition must be controlled to keep the effervescence from becoming too vigorous. If the reaction becomes too fast, stop the addition immediately and wait for it to subside.
Completion and Verification:
After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
Remove the beaker from the ice bath and let it warm to room temperature.
Check the pH of the solution using litmus paper or a pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the target pH is reached.
Chemical Reaction Pathway
Caption: Neutralization reaction of the target compound with sodium bicarbonate.
Part 5: Waste Collection and Final Disposal
Containerization: The final, neutralized aqueous solution should be transferred to a robust, sealable, and properly labeled hazardous waste container.[19]
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
The full chemical name of the neutralized product: "Aqueous solution of Sodium 2-(3-butoxyphenyl)quinoline-4-carboxylate and Sodium Chloride."
An indication of all components and their approximate concentrations.
The relevant hazard warnings (e.g., "Environmental Hazard," "Suspected Carcinogen").
Storage and Pickup: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[6] Follow your institution's procedures to schedule a pickup by the Environmental Health & Safety (EHS) department for final disposal in a licensed facility.[9][11][20] Do not pour the neutralized solution down the drain , as quinoline derivatives are toxic to aquatic life.[16][19]
By adhering to this comprehensive guide, you ensure that the disposal of 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride is performed not just in compliance with regulations, but with a deep understanding of the chemical principles that underpin a safe and responsible laboratory environment.
References
2 - SAFETY DATA SHEET. (2010, September 7).
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. (n.d.).
ICSC 0210 - ACETYL CHLORIDE. (n.d.).
SAFETY DATA SHEET. TCI Chemicals. (n.d.).
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.).
Quinoline - SAFETY DATA SHEET. PENTA. (2025, May 13).
Personal protective equipment for handling 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride
This guide outlines the critical safety, operational, and disposal protocols for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride . As an acid chloride derivative of a quinoline scaffold, this compound presents dual hazar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical safety, operational, and disposal protocols for 2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride . As an acid chloride derivative of a quinoline scaffold, this compound presents dual hazards: extreme moisture sensitivity (releasing HCl gas) and severe corrosivity to biological tissue.
PART 1: EMERGENCY RESPONSE CARD (Immediate Action)
Scenario
Immediate Action Protocol
Skin Contact
IMMEDIATE: Brush off dry particles.[1] Rinse with copious water for >15 min.[2][3] Do NOT use neutralization creams immediately; water flush is priority. Remove contaminated clothing under the shower.
Eye Contact
CRITICAL: Flush with water/eyewash for 15 minutes while holding eyelids open. Seconds count. Seek immediate ophthalmological support.
Inhalation
Evacuate to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (common with HCl exposure).
Spill (Solid)
Do NOT use water.[4] Cover with dry sand or non-combustible absorbent (Vermiculite). Sweep carefully to avoid dust generation.
Fire
Media: CO2, Dry Chemical. DO NOT USE WATER (risk of violent HCl explosion).
PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT
Chemical Nature: Acid Chloride (R-COCl) functionalized Quinoline.
Primary Reactivity: Hydrolysis.
Lachrymator/Corrosive: The hydrolysis product (HCl) causes immediate severe irritation to mucous membranes. The parent compound reacts with skin moisture to cause deep chemical burns.
Sensitizer: Quinoline derivatives often possess biological activity; treat as a potential sensitizer and toxicant.
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Select PPE based on the specific operational tier.[5]
Component
Tier 1: Storage & Closed Handling
Tier 2: Weighing & Open Transfer
Tier 3: Spill Cleanup / Quenching
Gloves
Double Nitrile (4 mil min). Change immediately upon splash.
Laminate Film (Silver Shield) under Nitrile. Standard nitrile degrades rapidly against acid chlorides.
Laminate Film (Silver Shield) or Heavy Butyl.
Respiratory
Fume hood (Sash at 18").
Fume hood required.[6][7] If outside hood: Full-face respirator with Acid Gas (Yellow/Olive) cartridges.
SCBA (Self-Contained Breathing Apparatus) if large spill generates visible HCl cloud.
Atmosphere: Store under Argon or Nitrogen .[9] Moisture is the enemy.
Temperature: Refrigerate (2–8°C) to retard spontaneous decomposition.
Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment jars with desiccant (Drierite).
B. Safe Weighing (The "Dry Technique")
Location: Ideally inside a Glovebox. If unavailable, use a freshly purged Glove Bag or a rapid transfer method in a Fume Hood.
Protocol:
Tare a dry, screw-top vial (flushed with
).
Transfer solid quickly.
Close vial before removing from the inert atmosphere source.
Do not weigh on an open balance bench; humidity will degrade the reagent and corrode the balance sensor.
C. Reaction Setup
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).
Glassware: Oven-dried (>120°C) glassware assembled hot under inert gas flow.
Venting: All reactions must vent through an oil bubbler into a scrubber (dilute NaOH trap) to neutralize evolved HCl gas.
PART 5: DISPOSAL & QUENCHING PROTOCOL
WARNING: Never add the solid acid chloride directly to water. The localized exotherm can cause "steam explosions" that spray corrosive material.
Controlled Hydrolysis Workflow
Figure 1: Safe quenching workflow for acid chlorides. This "Dilute-then-Quench" method prevents violent boiling.
Step-by-Step Quenching:
Dilute: Dissolve the residue or leftover reagent in a non-reactive solvent (e.g., Dichloromethane or Toluene). This acts as a heat sink.
Prepare Bath: In a large beaker, prepare a mixture of Ice and 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).
Add: Slowly add the diluted acid chloride solution to the stirring alkaline ice bath.
Note: If using Bicarbonate, expect vigorous foaming (
evolution). Ensure the vessel is oversized (3x volume).
Test: Check pH. It should remain basic. If acidic, add more base.
Dispose: Separate layers. The organic layer goes to "Halogenated Waste"; the aqueous layer (now containing NaCl and the hydrolyzed acid salt) goes to "Aqueous Waste."
PART 6: REFERENCES
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10]
Sigma-Aldrich. (2022). Safety Data Sheet: Quinoline-4-carbonyl chloride derivatives.
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Acid Chloride handling).
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.